molecular formula C8H12N2O2 B1340773 (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 70598-03-7

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1340773
CAS No.: 70598-03-7
M. Wt: 168.19 g/mol
InChI Key: CHXWPRZFNRRXAA-UHFFFAOYSA-N
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Description

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWPRZFNRRXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585397
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70598-03-7
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
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Record name 2-(trimethyl-1H-pyrazol-4-yl)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 70598-03-7 , is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in a multitude of biologically active compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and generalized workflows for the characterization and biological screening of this compound.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. It is typically available as a white to yellow solid or powder with a purity of 95-97%.

PropertyValueReference(s)
CAS Number 70598-03-7[1][2][3]
Molecular Formula C₈H₁₂N₂O₂[1][2][3]
Molecular Weight 168.19 g/mol [2]
Appearance White to Yellow Solid/Powder
Purity 95% - 97%[3]
Storage Room temperature, sealed well[3]
Hazard Classification Irritant[1]

Experimental Protocols

Proposed Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and efficient two-step synthetic route can be proposed starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This route involves a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position, followed by an oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

  • Reaction: 1,3,5-trimethyl-1H-pyrazole + Vilsmeier reagent (POCl₃/DMF) → 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

  • Detailed Protocol:

    • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or viscous liquid.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

    • Dissolve 1,3,5-trimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone by column chromatography on silica gel.

Step 2: Oxidation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone to this compound

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method is the Pinnick oxidation using sodium chlorite.

  • Reaction: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone + NaClO₂ → this compound

  • Detailed Protocol:

    • Dissolve the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in a mixture of tert-butanol and water.

    • Add a radical scavenger, such as 2-methyl-2-butene.

    • In a separate flask, dissolve sodium chlorite (NaClO₂) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation 1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole Formylation Reaction Formylation Reaction 1,3,5-trimethyl-1H-pyrazole->Formylation Reaction Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Formylation Reaction Workup and Purification Workup and Purification Formylation Reaction->Workup and Purification 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone Workup and Purification->1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone Aldehyde Intermediate 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone Oxidation Reaction Oxidation Reaction Aldehyde Intermediate->Oxidation Reaction Oxidizing Agent (e.g., NaClO2) Oxidizing Agent (e.g., NaClO2) Oxidizing Agent (e.g., NaClO2)->Oxidation Reaction Workup and Recrystallization Workup and Recrystallization Oxidation Reaction->Workup and Recrystallization Final Product This compound Workup and Recrystallization->Final Product

Caption: Proposed two-step synthesis of this compound.

General Protocol for Compound Characterization

Once synthesized, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

    • Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Acquire the IR spectrum.

    • Data Interpretation: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid, and C-H and C=N stretches of the pyrazole ring.

G Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation NMR Spectroscopy NMR Spectroscopy Purity Assessment->NMR Spectroscopy Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Final Characterized Compound Final Characterized Compound NMR Spectroscopy->Final Characterized Compound Mass Spectrometry->Final Characterized Compound IR Spectroscopy->Final Characterized Compound Elemental Analysis->Final Characterized Compound

Caption: General workflow for the characterization of a newly synthesized organic compound.

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, the pyrazole scaffold is present in numerous FDA-approved drugs and is known to exhibit a wide range of biological effects. Therefore, it is plausible that this compound could demonstrate bioactivity. A general workflow for screening a novel compound for biological activity is presented below.

Potential Areas for Biological Investigation:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrazole nucleus is a key component of some antifungal and antibacterial agents.

General Workflow for Biological Activity Screening:

  • Primary High-Throughput Screening (HTS): The compound is tested against a large panel of biological targets or in cell-based assays to identify initial "hits."

  • Hit Confirmation and Dose-Response Studies: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

  • Secondary Assays and Selectivity Profiling: The compound is tested in related assays to determine its selectivity for the target of interest and to rule out off-target effects.

  • Mechanism of Action (MoA) Studies: Experiments are designed to elucidate how the compound exerts its biological effect at a molecular level.

  • In Vivo Efficacy and Toxicity Studies: The compound is tested in animal models to evaluate its efficacy and safety profile.

G Novel Compound Novel Compound Primary HTS Primary High-Throughput Screening Novel Compound->Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Active Inactive Inactive Hit Identification->Inactive Dose-Response Dose-Response Studies Hit Confirmation->Dose-Response Secondary Assays Secondary Assays & Selectivity Dose-Response->Secondary Assays MoA Studies Mechanism of Action Studies Secondary Assays->MoA Studies Lead Candidate Lead Candidate MoA Studies->Lead Candidate

References

Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the construction of the pyrazole core, followed by functionalization at the C4 position, and subsequent oxidation to the desired acetic acid derivative. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Knorr Pyrazole Synthesis: Formation of the 1,3,5-trimethylpyrazole core via the condensation of acetylacetone and methylhydrazine.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C4 position of the pyrazole ring to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Pinnick Oxidation: Selective oxidation of the aldehyde functionality to the corresponding carboxylic acid, affording the final product.

Synthesis_Pathway A Acetylacetone + Methylhydrazine B 1,3,5-Trimethylpyrazole A->B Knorr Pyrazole Synthesis C 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Formylation D This compound C->D Pinnick Oxidation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trimethylpyrazole

This step employs the classical Knorr pyrazole synthesis.

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Knorr_Synthesis cluster_reactants Reactants A Acetylacetone C Dissolve in Ethanol A->C B Methylhydrazine B->C D Add catalyst (Glacial Acetic Acid) C->D E Reflux (2-4 h) D->E F Work-up and Purification E->F G 1,3,5-Trimethylpyrazole F->G

Caption: Workflow for the Knorr synthesis of 1,3,5-trimethylpyrazole.

Step 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole

This reaction introduces a formyl group at the C4 position of the pyrazole ring.

Materials:

  • 1,3,5-Trimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, as solvent)

  • Sodium acetate solution (for work-up)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,3,5-trimethylpyrazole (1.0 eq) in DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Pinnick Oxidation of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

This step converts the aldehyde to the final carboxylic acid product. The Pinnick oxidation is known for its mild conditions and tolerance of various functional groups.[1][2]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a scavenger)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in t-BuOH.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

  • Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)
1Knorr Pyrazole SynthesisAcetylacetoneMethylhydrazine, Acetic Acid (cat.)Ethanol85-95
2Vilsmeier-Haack Formylation1,3,5-TrimethylpyrazolePOCl₃, DMFDCM70-85
3Pinnick Oxidation1,3,5-Trimethyl-1H-pyrazole-4-carbaldehydeNaClO₂, NaH₂PO₄, 2-Methyl-2-butenet-BuOH/Water80-95

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1,3,5-Trimethylpyrazole (Nucleophile) Pyrazole->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product

Caption: Logical relationship in the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole.

The Pinnick oxidation mechanism involves the formation of chlorous acid as the active oxidant.[2]

Pinnick_Mechanism cluster_oxidant_formation Active Oxidant Formation cluster_oxidation_steps Oxidation Chlorite NaClO₂ Chlorous_Acid Chlorous Acid (HClO₂) Chlorite->Chlorous_Acid Acid NaH₂PO₄ (Acid Source) Acid->Chlorous_Acid Addition_Intermediate Chlorite Adduct Chlorous_Acid->Addition_Intermediate Nucleophilic Addition Aldehyde 4-Formylpyrazole Aldehyde->Addition_Intermediate Pericyclic_Fragmentation Pericyclic Fragmentation Addition_Intermediate->Pericyclic_Fragmentation Carboxylic_Acid This compound Pericyclic_Fragmentation->Carboxylic_Acid

Caption: Simplified mechanism of the Pinnick oxidation.

References

Spectroscopic and Analytical Profile of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and analytical data for the compound (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. This pyrazole derivative is of interest in medicinal chemistry and drug discovery. This document compiles available experimental data and offers predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 70598-03-7
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The following ¹H NMR data was obtained in Chloroform-d (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.80Singlet3HN-CH₃
3.41Singlet2H-CH₂-COOH
2.24Singlet3HC3-CH₃ or C5-CH₃
2.23Singlet3HC5-CH₃ or C3-CH₃

Citation: Data sourced from the supplementary information of a study published in the Journal of Medicinal Chemistry.[1]

¹³C NMR Data (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts. These values are estimates and should be confirmed by experimental data.

Chemical Shift (δ, ppm)Assignment
~175-COOH
~145C5-pyrazole
~138C3-pyrazole
~110C4-pyrazole
~35N-CH₃
~30-CH₂-COOH
~12C5-CH₃
~10C3-CH₃
Infrared (IR) Spectroscopy (Predicted)

The following table outlines the expected characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)BondFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~2950C-H stretchMethyl/Methylene
~1700C=O stretchCarboxylic acid
~1600C=N stretchPyrazole ring
~1450C-H bendMethyl/Methylene
Mass Spectrometry (MS) (Predicted)

For mass spectrometry, the expected molecular ion peak and common fragmentation patterns are predicted below.

m/z (charge/mass ratio)Ion
168.09[M]⁺ (Molecular Ion)
123.08[M - COOH]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the hydrolysis of its corresponding ethyl ester, ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate.[2][3]

Step 1: Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

To a solution of ethyl 3-acetyl-4-oxopentanoate (1 equivalent) in acetic acid, methylhydrazine (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for approximately 3 hours. Following the reaction, the solvent is removed under reduced pressure to yield the crude ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

The crude ethyl ester (1 equivalent) is dissolved in methanol. An aqueous solution of lithium hydroxide monohydrate (10 equivalents) is added, and the mixture is stirred at room temperature for 18 hours. The reaction mixture is then diluted with water and acidified to a pH of 4 using 2.0 M HCl. The product is extracted with ethyl acetate, and the organic layers are combined, dried over magnesium sulfate, and concentrated under reduced pressure to yield this compound.[2][3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow Start Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Ascendant Role of Pyrazole Acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically successful drugs. Among these, pyrazole acetic acid derivatives have emerged as a particularly promising class of compounds, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of pyrazole acetic acid derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Synthesis of Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole acetic acid derivatives often involves multi-step reactions. A common route includes the condensation of a β-dicarbonyl compound with a hydrazine derivative, frequently in the presence of acetic acid, to form the pyrazole core.[1][2][3] This is often followed by N-alkylation with an appropriate haloacetic acid ester and subsequent hydrolysis to yield the desired pyrazole acetic acid derivative.[4] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[4][5]

Biological Activities of Pyrazole Acetic Acid Derivatives

Anticancer Activity

Pyrazole acetic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

Compound ClassCell LineIC50 (µM)Reference
Pyrazolyl-s-triazine derivativesMDA-MB-23159.24 (7f), 70.3 (7d) (EGFR inhibition)[1]
Pyrazole-based azolesA5493.46 (17b), 4.47 (17a)[5]
Ferrocene-pyrazole hybridsHCT-1163.12 (47c)[5]
Pyrazolo[1,5-a]pyrimidinesHeLa10.41 (34d)[5]
Pyrazolo[1,5-a]pyrimidinesDU-14510.77 (34d)[5]
Indole-pyrazole derivativesHCT116, MCF7, HepG2, A549< 23.7 (33, 34)[6]
Pyrazole carbaldehyde derivativesMCF-70.25 (43)[6]
Polysubstituted pyrazolesHepG22 (59)[6]
Pyrazole-linked benzothiazole-β-naphtholA549, HeLa, MCF74.63 - 5.54 (60, 61, 62)[6]

Signaling Pathway: EGFR/PI3K/AKT/mTOR

Several pyrazole derivatives exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Pyrazole Pyrazole Derivatives Pyrazole->EGFR inhibits Pyrazole->PI3K inhibits Pyrazole->AKT inhibits Pyrazole->mTOR inhibits

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] Their mechanism of action also involves the inhibition of other pro-inflammatory mediators like lipoxygenase (LOX).[10]

Quantitative Anti-inflammatory Data

Compound ClassAssayIC50 / Inhibition (%)Reference
Pyrazoline derivative (2g)Lipoxygenase InhibitionIC50 = 80 µM[3]
Pyrazole-pyrazoline derivatives (14b, 15b, 22)Carrageenan-induced paw edema28.6-30.9% inhibition[8]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[9]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[9]
Pyrazole-thiazole hybrid5-LOX InhibitionIC50 = 0.12 µM[9]
Antimicrobial and Antifungal Activity

A growing body of evidence supports the efficacy of pyrazole acetic acid derivatives against a variety of bacterial and fungal pathogens.[11][12]

Quantitative Antimicrobial and Antifungal Data

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole-thiobarbituric acid derivative (196)C. albicans4[13]
Pyrazole-thiobarbituric acid derivative (196)S. aureus, B. subtilis, E. faecalis16[13]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Fungi2.9 - 7.8[11]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Bacteria62.5 - 125[11]
Pyrazole derivative (3)E. coli0.25[12]
Pyrazole derivative (4)S. epidermidis0.25[12]
Pyrazole derivative (2)A. niger1[12]
Pyrazole derivative (3)M. audouinii0.5[12]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with pyrazole derivatives (various concentrations) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) D->E F 6. Incubate for 2-4 hours (formation of formazan crystals) E->F G 7. Solubilize formazan crystals (e.g., 150 µL DMSO) F->G H 8. Measure absorbance at ~570 nm G->H

Caption: A generalized workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole acetic acid derivatives and incubate for an additional 48 to 72 hours.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Paw_Edema_Workflow A 1. Administer pyrazole derivative or vehicle (e.g., intraperitoneally) B 2. After 30-60 min, inject carrageenan (1%) into the subplantar region of the rat's hind paw A->B C 3. Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) B->C D 4. Calculate the percentage inhibition of edema C->D

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Methodology:

  • Animal Dosing: Administer the pyrazole acetic acid derivative or a control vehicle (e.g., saline) to rodents, typically via intraperitoneal or oral routes, 30 to 60 minutes before the induction of inflammation.[9][13]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of the animals.[8][13]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.[5]

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial susceptibility of chemical agents.

Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab.[17]

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

  • Application of Test Compounds: Add a defined volume of the pyrazole acetic acid derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.[18]

Conclusion

Pyrazole acetic acid derivatives represent a versatile and highly promising scaffold in the field of drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore and advance this important class of therapeutic agents. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.

References

Potential Therapeutic Applications of Trimethyl-Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] Among these, trimethyl-pyrazole compounds are emerging as a versatile class with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of trimethyl-pyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide explores the signaling pathways potentially modulated by these compounds, offering insights for future drug discovery and development efforts.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal scaffolds for drug design.[3][4] The addition of three methyl groups to the pyrazole ring, forming trimethyl-pyrazole, can further enhance metabolic stability and modulate biological activity.[3] While much of the research on trimethyl-pyrazole compounds has been in the agrochemical field, recent studies have begun to explore their therapeutic potential in various disease areas, including cancer, inflammation, and neurodegenerative disorders.[5][6] This guide will delve into the existing literature to provide a comprehensive resource for researchers interested in this promising class of compounds.

Synthesis of Trimethyl-Pyrazole Compounds

The synthesis of the trimethyl-pyrazole core and its derivatives can be achieved through several established methods. The Knorr pyrazole synthesis is a classic and reliable method for creating the pyrazole ring.

General Synthesis of 1,3,5-Trimethylpyrazole (Knorr Synthesis)

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Protocol:

  • Dissolve acetylacetone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Slowly add methylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.[5]

Synthesis of a 1,3,5-Trimethylpyrazole-Containing Malonamide Derivative

A specific example of a biologically active trimethyl-pyrazole compound is 2-isopropyl-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)-N3-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamide. Its synthesis involves a multi-step process.

Protocol for Intermediate 6 (N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide):

  • To a mixture of intermediate 4 (15 mmol) and 1,3,5-trimethyl-1H-pyrazol-4-amine (15 mmol) in dichloromethane (50 mL), add dicyclohexylcarbodiimide (DCC, 22.5 mmol) in dichloromethane (20 mL) dropwise at 0 °C.

  • Warm the reaction mixture to room temperature and stir overnight.

  • Filter the mixture and wash the filtrate successively with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

General Synthesis Procedure for Target Compound (e.g., 8a):

  • To a solution of intermediate 6 (4 mmol) in N-methyl pyrrolidone (NMP), add potassium t-butoxide (KTB, 4.4 mmol) in portions at 0 °C.

  • After 30 minutes, add intermediate 7 (4.4 mmol) at 0 °C.

  • Stir the mixture for 6 hours at room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic phase with saturated brine (3 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

Therapeutic Applications and Biological Activities

While research into the therapeutic applications of trimethyl-pyrazole compounds is still in its early stages, preliminary studies and the broader literature on pyrazole derivatives suggest potential in several key areas.

Agrochemical Applications (Acaricidal and Insecticidal Activity)

A notable application of 1,3,5-trimethylpyrazole derivatives is in the development of novel acaricides and insecticides.[5]

Table 1: Acaricidal and Insecticidal Activity of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives [5]

CompoundTarget OrganismConcentrationMortality (%)LC50 (µg/mL)
8m Tetranychus cinnabarinus200 µg/mL70.0107.2 - 540.4
8p Tetranychus cinnabarinus200 µg/mL70.0107.2 - 540.4
8i Plutella xylostella100 µg/mL100.0-
8o Plutella xylostella100 µg/mL100.0-
8p Aphis craccivora50 µg/mL100.0-
8q Aphis craccivora50 µg/mL100.0-

Experimental Protocols for Biological Assays:

  • Acaricidal Activity against Tetranychus cinnabarinus (Leaf-Dip Method):

    • Prepare various concentrations of the test compounds.

    • Dip host plant leaves (e.g., bean leaves) into the test solutions for 10 seconds with gentle agitation.

    • Allow the leaves to air dry.

    • Place the treated leaves in a petri dish with a moistened filter paper.

    • Introduce a known number of adult female mites onto each leaf.

    • Maintain the petri dishes at 25±1°C and 60-70% relative humidity.

    • Assess mortality after a specified period (e.g., 48 or 72 hours) under a microscope. Mites that are unable to move when prodded are considered dead.[5]

  • Insecticidal Activity against Plutella xylostella (Leaf-Dip Method):

    • Use cabbage leaf discs (approximately 6 cm in diameter).

    • Dip the leaf discs into the test solutions for 10 seconds.

    • Air dry the treated leaf discs.

    • Place each disc in a petri dish.

    • Introduce a set number of second or third instar larvae onto each disc.

    • Incubate under controlled conditions (e.g., 25°C, 60% RH, 16:8h L:D photoperiod).

    • Record mortality after 48-72 hours. Larvae that do not move when touched are considered dead.[3]

  • Insecticidal Activity against Aphis craccivora (Leaf-Dipping Method):

    • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant (e.g., Tween-80).

    • Dip host plant leaves (e.g., cowpea leaves) into the test solutions for 10 seconds.

    • After air drying, place the leaves in petri dishes.

    • Introduce a known number of adult aphids onto each leaf.

    • Assess mortality after 24 hours.[7]

Potential as Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[8][9] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[8] While specific studies on trimethyl-pyrazole compounds as kinase inhibitors are limited, the structural similarities to known pyrazole-based inhibitors suggest their potential in this area.

Potential Kinase Targets and Associated Signaling Pathways:

  • p38 MAP Kinase: Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8] Inhibition of p38 can suppress the production of pro-inflammatory cytokines like TNF-α.[8] Trimethylsilylpyrazoles have also been investigated as p38 MAP kinase inhibitors.[5]

  • Janus Kinase (JAK): JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[10][11][12] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines involved in immunity and inflammation.[10]

  • mTOR (mechanistic Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13][14] Pyrazole derivatives have been explored as mTOR inhibitors, which have applications in cancer therapy.[15][16]

Below is a generalized diagram of a kinase signaling pathway that could potentially be targeted by trimethyl-pyrazole compounds.

Kinase_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Cytokine, Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor jak JAK receptor->jak mapkkk MAPKKK receptor->mapkkk pi3k PI3K receptor->pi3k stat STAT jak->stat transcription_factor Transcription Factor stat->transcription_factor mapkk MAPKK mapkkk->mapkk mapk p38 MAPK mapkk->mapk mapk->transcription_factor akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Inflammation, Proliferation, Survival) mtor->gene_expression transcription_factor->gene_expression tmp_compound Trimethyl-Pyrazole Compound tmp_compound->jak tmp_compound->mapk tmp_compound->mtor

Caption: Potential inhibition of key kinase signaling pathways by trimethyl-pyrazole compounds.

Anti-inflammatory and Neuroprotective Potential

The inhibition of pro-inflammatory signaling pathways by pyrazole derivatives suggests their potential use as anti-inflammatory agents.[6][17] Furthermore, by mitigating neuroinflammation, these compounds may offer neuroprotective benefits in various neurological disorders.[3][18]

Tetramethylpyrazine, a structurally related compound, has been shown to alleviate neuroinflammation by activating SIRT1 and inhibiting the NF-κB signaling pathway in microglia.[3] This suggests that trimethyl-pyrazole compounds could have similar mechanisms of action.

Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

  • Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the trimethyl-pyrazole compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a further incubation period, collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Cell viability can be assessed using an MTT assay to rule out cytotoxicity.

Below is a diagram illustrating the potential workflow for evaluating the anti-inflammatory effects of trimethyl-pyrazole compounds.

Anti_Inflammatory_Workflow start Start: Synthesized Trimethyl-Pyrazole Compound in_vitro In Vitro Assay (LPS-stimulated Macrophages) start->in_vitro cytokine_measurement Measure Pro-inflammatory Cytokines (ELISA) in_vitro->cytokine_measurement cytotoxicity_assay Assess Cytotoxicity (MTT Assay) in_vitro->cytotoxicity_assay in_vivo In Vivo Model (e.g., Carrageenan-induced Paw Edema) cytokine_measurement->in_vivo If promising cytotoxicity_assay->in_vivo If non-toxic edema_measurement Measure Paw Edema in_vivo->edema_measurement histopathology Histopathological Analysis in_vivo->histopathology data_analysis Data Analysis and Conclusion edema_measurement->data_analysis histopathology->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory properties of trimethyl-pyrazole compounds.

Clinical Trials

As of the current literature review, there are no specific clinical trials registered for trimethyl-pyrazole compounds for therapeutic use in humans. The research on these specific derivatives is still in the preclinical phase.

Conclusion and Future Directions

Trimethyl-pyrazole compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications. Their demonstrated efficacy in agrochemical contexts, coupled with the well-established pharmacological activities of the broader pyrazole family, provides a strong rationale for further investigation. Future research should focus on:

  • Broadening the scope of biological screening: Evaluating trimethyl-pyrazole derivatives against a wider range of therapeutic targets, including various kinases and inflammatory mediators.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the trimethyl-pyrazole scaffold to optimize potency and selectivity for specific biological targets.

  • In vivo efficacy and safety studies: Progressing promising lead compounds into animal models of disease to assess their therapeutic potential and safety profiles.

  • Mechanistic studies: Elucidating the precise molecular mechanisms and signaling pathways through which trimethyl-pyrazole compounds exert their biological effects.

The development of this class of compounds could lead to novel therapies for a range of diseases, and this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

A Technical Guide to the Mechanism of Action of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole derivatives represent a cornerstone in the development of anti-inflammatory therapeutics, most notably exemplified by the class of selective COX-2 inhibitors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of these heterocyclic compounds. The primary focus is on their well-established role as inhibitors of cyclooxygenase (COX) enzymes, detailing the biochemical pathways and the structural basis for their selectivity. Furthermore, this document elucidates secondary and emerging mechanisms, including the modulation of the NF-κB signaling cascade, inhibition of 5-lipoxygenase (5-LOX), and targeting of microsomal prostaglandin E synthase-1 (mPGES-1), which contribute to their pharmacological profile. Quantitative data on inhibitory activities are systematically presented, and detailed protocols for key experimental assays are provided to facilitate reproducible research in the field.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism by which most pyrazole-based anti-inflammatory agents exert their effects is through the inhibition of prostaglandin biosynthesis. This is achieved by targeting cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandin precursors.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase and the lipoxygenase pathways. The COX pathway converts arachidonic acid to prostaglandin H2 (PGH2), an unstable intermediate. PGH2 is subsequently converted by various isomerases into a range of biologically active prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxanes (TXA2). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.

COX-1 and COX-2 Isoforms

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines, growth factors, and other inflammatory stimuli. The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects, such as stomach ulcers.

Selective COX-2 Inhibition by Pyrazole Scaffolds

Many modern pyrazole-based drugs, with celecoxib being the archetypal example, were developed as selective COX-2 inhibitors. These agents are designed to preferentially bind to and inhibit the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1 at therapeutic concentrations. This selectivity confers a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1. The anti-inflammatory, analgesic, and antipyretic effects of these drugs are a direct result of this selective inhibition.

The structural basis for this selectivity lies in the differences between the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket region that is absent in COX-1. The chemical structure of pyrazole-based inhibitors, often featuring a polar sulfonamide side chain, allows them to bind effectively within this specific region of the COX-2 active site, a structural interaction that is not possible with the more constricted COX-1 active site.

Visualizing the Core Mechanism: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for pyrazole-based inhibitors.

Caption: Arachidonic Acid Cascade and Selective COX-2 Inhibition.

Secondary and Emerging Mechanisms of Action

While COX-2 inhibition is the primary mechanism, the anti-inflammatory profile of pyrazole derivatives is enhanced by their activity against other targets.

Dual COX/5-Lipoxygenase (5-LOX) Inhibition

Some pyrazole derivatives have been designed to inhibit both COX and 5-lipoxygenase (5-LOX) enzymes. The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions. By simultaneously blocking the production of both prostaglandins and leukotrienes, these dual inhibitors may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.

Modulation of the NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and COX-2 itself. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Several novel pyrazole compounds have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation, thereby suppressing the downstream expression of a wide array of inflammatory mediators.

Caption: NF-κB Signaling Pathway and Pyrazole Agent Intervention.

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2. It is often co-expressed with COX-2 during inflammation. Targeting mPGES-1 is a highly attractive therapeutic strategy because it allows for the specific inhibition of PGE2 production without affecting the synthesis of other physiologically important prostaglandins, potentially offering a safer alternative to COX inhibitors. Several pyrazole-containing compounds have been investigated as potent and selective inhibitors of mPGES-1.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of pyrazole-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data for various compounds against their molecular targets.

Table 1: COX-1 and COX-2 Inhibitory Activity (IC50) of Selected Pyrazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib 0.87 0.098 8.85
Compound 2a >100 0.019 >5263
Compound 3b 0.876 0.039 22.21
Compound 4a 0.879 0.061 14.35
3,5-diarylpyrazole - 0.01 -
Benzothiophen-2-yl pyrazole 5.40 0.01 344.56
Pyrazole-hydrazone 4a 5.64 0.67 8.41

| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | |

Note: IC50 values and selectivity can vary based on the specific assay conditions used.

Table 2: Dual COX/5-LOX and mPGES-1 Inhibitory Activity of Selected Pyrazole Derivatives

Compound Target(s) IC50 (µM) Reference
Pyrazole-thiazole hybrid COX-2 / 5-LOX 0.03 / 0.12
Pyrazole-hydrazone 4a 5-LOX 1.92
Pyrazole-hydrazone 4b 5-LOX 2.31
Pyrazoline 2g 5-LOX 80
Benzothiophen-2-yl pyrazole 5-LOX 1.78
Compound 26 (Benzoxazole) mPGES-1 0.003
Compound 37 (Benzoxazole) mPGES-1 0.018

| Compound III (Benzimidazole) | mPGES-1 | 0.09 | |

Key Experimental Protocols

In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol outlines a method to determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

  • Reagents and Materials:

    • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • 100 mM Tris-HCl buffer (pH 8.0).

    • 100 µM Hematin (cofactor).

    • 40 mM L-epinephrine (cofactor).

    • Arachidonic acid (substrate), 5 µM final concentration.

    • Test compounds (pyrazole derivatives) dissolved in DMSO.

    • 2.0 M HCl (for reaction termination).

    • Deuterated internal standards (e.g., d4-PGE2).

    • LC-MS/MS system.

  • Experimental Workflow:

COX_Assay_Workflow start Start prep_enzyme 1. Prepare Enzyme Mix (Tris-HCl, Hematin, L-epinephrine, COX-1 or COX-2 enzyme) start->prep_enzyme incubate_1 2. Incubate at RT (2 min) prep_enzyme->incubate_1 add_inhibitor 3. Add Test Compound (in DMSO) or DMSO (Control) incubate_1->add_inhibitor incubate_2 4. Pre-incubate at 37°C (10 min) add_inhibitor->incubate_2 add_substrate 5. Initiate Reaction (Add Arachidonic Acid) incubate_2->add_substrate incubate_3 6. Incubate at 37°C (2 min) add_substrate->incubate_3 terminate 7. Terminate Reaction (Add 2.0 M HCl) incubate_3->terminate add_is 8. Add Internal Standard (d4-PGE2) terminate->add_is analysis 9. Analyze Prostaglandin Levels (LC-MS/MS) add_is->analysis calculate 10. Calculate % Inhibition and IC50 Value analysis->calculate end End calculate->end

Caption: Workflow for In Vitro COX Inhibition Assay.

  • Procedure:

    • In a microcentrifuge tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

    • Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate for 2 minutes at room temperature.

    • Add 2 µL of the test compound at various concentrations (or DMSO for the control). Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

    • Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.

    • Add internal standards to each sample for quantification.

    • Analyze the amount of PGE2 produced using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

NF-κB Activity Assay (Western Blot for Nuclear Translocation)

This protocol assesses the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS) for stimulation.

    • Test compounds (pyrazole derivatives).

    • Nuclear and cytoplasmic extraction kits.

    • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Culture RAW 264.7 cells to approximately 80% confluency.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 1-2 hours to induce NF-κB activation. A non-stimulated control group should be included.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membranes with a primary antibody against the NF-κB p65 subunit.

    • To ensure proper fractionation, probe the nuclear fraction membrane with an anti-Lamin B1 antibody (nuclear marker) and the cytoplasmic fraction with an anti-β-actin antibody (cytoplasmic marker).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence system.

    • A reduction in the p65 band intensity in the nuclear fraction of compound-treated cells compared to the LPS-only stimulated cells indicates inhibition of NF-κB translocation.

Conclusion and Future Directions

The pyrazole scaffold is a versatile and privileged structure in the design of anti-inflammatory agents. Its primary mechanism of action through the selective inhibition of the COX-2 enzyme is well-established and forms the basis for clinically successful drugs like celecoxib. However, the therapeutic potential of pyrazole derivatives extends beyond this single target. Ongoing research is focused on developing multi-target agents that can modulate other key inflammatory pathways, such as 5-LOX, NF-κB, and mPGES-1. These next-generation compounds aim to provide enhanced efficacy and an improved safety profile, particularly concerning cardiovascular risks that have been associated with long-term selective COX-2 inhibition. The continued exploration of structure-activity relationships, coupled with the detailed mechanistic studies outlined in this guide, will be crucial for the development of safer and more effective anti-inflammatory therapies.

The Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug discovery. This versatile heterocyclic motif is a cornerstone in the development of a wide range of therapeutic agents, owing to its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][4] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, provides a unique structural framework that can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] The inclusion of a carboxylic acid group further enhances the molecule's potential, providing a key interaction point for biological targets and a handle for further chemical modifications.[7] This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of novel pyrazole carboxylic acids, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Key Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole carboxylic acids can be achieved through several efficient and versatile strategies. The most prominent methods include multicomponent reactions (MCRs),[8][9][10][11] [3+2] cycloaddition reactions,[12][13][14] and the condensation of 1,3-dicarbonyl compounds with hydrazines.[15]

Multicomponent Synthesis of Pyrazole-4-Carboxylates

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification.[9][11] A common MCR for the synthesis of pyrazole-4-carboxylates involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[8][10]

Experimental Protocol: Three-Component Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

  • Reagents: Benzaldehyde, Ethyl benzoylacetate, Phenylhydrazine, Ytterbium (III) perfluorooctanoate (Yb(PFO)3) catalyst, Dichloromethane (DCM).

  • Procedure:

    • To a solution of benzaldehyde (1.0 mmol) and ethyl benzoylacetate (1.0 mmol) in dichloromethane (10 mL), add Yb(PFO)3 (5 mol%).

    • Stir the mixture at room temperature for 10 minutes.

    • Add phenylhydrazine (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

Logical Workflow for Multicomponent Synthesis

MCR_Workflow Start Start: Reagents Mixing Mix Aldehyde, β-Ketoester & Catalyst in Solvent Start->Mixing Hydrazine_Addition Add Hydrazine Derivative Mixing->Hydrazine_Addition Reaction Stir at Room Temperature (6-8 hours) Hydrazine_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Concentrate & Purify (Column Chromatography) Monitoring->Workup Reaction Complete Product End: Pure Pyrazole Carboxylate Ester Workup->Product Hydrolysis Saponification (e.g., NaOH, EtOH/H2O) Product->Hydrolysis Optional Final_Product Final Product: Pyrazole Carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for the multicomponent synthesis of pyrazole carboxylates.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[12][13] In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkene.[13][14]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition

  • Reagents: Arylhydrazone, N-Chlorosuccinimide (NCS), Triethylamine (TEA), Terminal alkyne, Toluene.

  • Procedure:

    • Dissolve the arylhydrazone (1.0 mmol) in toluene (10 mL).

    • Add N-Chlorosuccinimide (1.1 mmol) and stir the mixture at room temperature for 30 minutes to generate the corresponding hydrazonoyl chloride.

    • Add triethylamine (1.5 mmol) to the mixture to generate the nitrile imine in situ.

    • Immediately add the terminal alkyne (1.2 mmol) to the reaction.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, filter off the triethylamine hydrochloride salt, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the trisubstituted pyrazole.

Reaction Pathway for [3+2] Cycloaddition

Cycloaddition_Pathway Hydrazone Arylhydrazone Hydrazonoyl_Chloride Hydrazonoyl Chloride (Intermediate) Hydrazone->Hydrazonoyl_Chloride NCS NCS NCS->Hydrazonoyl_Chloride Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Chloride->Nitrile_Imine TEA Triethylamine TEA->Nitrile_Imine Base Cycloaddition [3+2] Cycloaddition Nitrile_Imine->Cycloaddition Alkyne Terminal Alkyne Alkyne->Cycloaddition Pyrazole Trisubstituted Pyrazole Cycloaddition->Pyrazole

Caption: Pathway for pyrazole synthesis via [3+2] cycloaddition.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles and pyrazolones. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[14]

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

  • Reagents: Diethyl 2-oxosuccinate, Phenylhydrazine, Ethanol, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Dissolve diethyl 2-oxosuccinate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (15 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the resulting crude ester, add a solution of sodium hydroxide (2.0 mmol) in ethanol/water (1:1, 10 mL).

    • Reflux the mixture for 2 hours to facilitate hydrolysis of the ester.

    • Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Quantitative Data on Synthesized Pyrazole Carboxylic Acids

The following tables summarize representative data for yields and biological activities of various pyrazole carboxylic acid derivatives synthesized through the described methods.

Table 1: Synthesis Yields of Representative Pyrazole Carboxylic Acid Derivatives

Compound IDSynthetic MethodSubstituentsYield (%)Reference
PCA-1 Multicomponent ReactionR1=Ph, R2=Ph, R3=Et85[8][10]
PCA-2 [3+2] CycloadditionR1=Ph, R2=H, R3=COOEt72[12][13]
PCA-3 Knorr SynthesisR1=Ph, R2=Me, R3=H90[14]
PCA-4 Multicomponent ReactionR1=4-Cl-Ph, R2=Ph, R3=Et88[8][10]

Table 2: Biological Activity of Selected Pyrazole Carboxylic Acids

Compound IDTargetActivityIC50 / MICReference
PCA-5 COX-2Anti-inflammatory0.15 µM[4]
PCA-6 S. aureusAntibacterial12.5 µg/mL[12][13]
PCA-7 HCT116 Colon Cancer CellsAnticancer1.1 µM[5]
PCA-8 C. albicansAntifungal8 µg/mL[16]
PCA-9 Rat Hao2Enzyme Inhibition0.05 µM[17]

Biological Signaling Pathways and Therapeutic Applications

Pyrazole carboxylic acids exert their biological effects by modulating various signaling pathways. A prominent example is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

COX-2 Inhibition Pathway

Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of COX-2. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever. Pyrazole carboxylic acid-based inhibitors, such as Celecoxib, selectively bind to the active site of COX-2, blocking the synthesis of prostaglandins and thereby reducing the inflammatory response.

Signaling Pathway of COX-2 Inhibition by Pyrazole Carboxylic Acids

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2_Expression ↑ COX-2 Expression Stimuli->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Catalysis COX2_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Carboxylic Acid (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.

Conclusion

The discovery and synthesis of novel pyrazole carboxylic acids remain a highly active and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly multicomponent reactions and [3+2] cycloadditions, offer efficient and versatile routes to a vast chemical space of pyrazole derivatives. The ability of this scaffold to interact with a multitude of biological targets, such as COX-2, underscores its therapeutic potential. Future efforts in this field will likely focus on the development of even more selective and potent pyrazole-based drugs through innovative synthetic strategies and a deeper understanding of their mechanisms of action. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

A Technical Guide to 1,3,5-trimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive review of the synthesis, biological activities, and experimental methodologies related to 1,3,5-trimethyl-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal and agricultural chemistry due to its diverse pharmacological properties, including insecticidal, acaricidal, anti-aphid, and antiproliferative activities. This document aims to serve as a detailed guide for researchers engaged in the discovery and development of novel therapeutic and crop protection agents based on the pyrazole scaffold.

Core Synthesis Strategies

The foundational 1,3,5-trimethyl-1H-pyrazole core is typically synthesized through the cyclocondensation of pentane-2,4-dione with a methyl-substituted hydrazine, such as methylhydrazine. A common laboratory-scale synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with a methylating agent like methyl iodide in the presence of a base.[1]

A general workflow for the synthesis of the 1,3,5-trimethyl-1H-pyrazole core is outlined below:

G cluster_synthesis Synthesis of 1,3,5-trimethyl-1H-pyrazole start Start Materials: 3,5-dimethyl-1H-pyrazole Potassium tert-butoxide Methyl iodide THF reaction_mixture Reaction Mixture in THF at 0°C start->reaction_mixture stirring Stir at 25-30°C for 40 min reaction_mixture->stirring addition Add Methyl Iodide in THF stirring->addition stirring_final Stir at 25-30°C for 16h addition->stirring_final monitoring Monitor reaction by TLC stirring_final->monitoring workup Reaction Work-up monitoring->workup purification Purification workup->purification product 1,3,5-trimethyl-1H-pyrazole purification->product

Synthesis of the 1,3,5-trimethyl-1H-pyrazole core.

From this core, various derivatives can be synthesized, primarily through substitution at the 4-position of the pyrazole ring. Two notable classes of derivatives are the malonamides and sulfonamides.

1,3,5-trimethyl-1H-pyrazole-Containing Malonamide Derivatives

Novel malonamide derivatives containing the 1,3,5-trimethylpyrazole moiety have been designed and synthesized, showing promising insecticidal, acaricidal, and anti-aphid activities.[2] The synthesis of these compounds involves a multi-step process.[2]

The general synthetic pathway for these malonamide derivatives is depicted below:

G cluster_malonamide Synthesis of 1,3,5-trimethylpyrazole Malonamide Derivatives start_materials Start Materials: Ethyl 3-chloro-3-oxopropanoate Aromatic amine derivative intermediate1 Condensation to Intermediate 3 start_materials->intermediate1 hydrolysis Hydrolysis to Intermediate 4 intermediate1->hydrolysis intermediate2 React with 1,3,5-trimethyl-1H-pyrazol-4-amine (in presence of DCC) hydrolysis->intermediate2 key_intermediate Key Intermediate 6 intermediate2->key_intermediate final_product Target Malonamide Derivatives (8a-q) key_intermediate->final_product Further Reactions

General synthesis of malonamide derivatives.
Biological Activities of Malonamide Derivatives

The biological activities of these malonamide derivatives have been evaluated against several agricultural pests. The results indicate that some of these compounds exhibit significant bioactivity.[2]

CompoundTarget OrganismConcentration (µg/mL)Mortality (%)Reference
8i Plutella xylostella100100.0[2]
8o Plutella xylostella100100.0[2]
8m Tetranychus cinnabarinus200Moderate[2]
8p Tetranychus cinnabarinus200Moderate[2]
8p Aphis craccivora50100.0[2]
8q Aphis craccivora50100.0[2]

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives

Another important class of derivatives is the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, which have been synthesized and evaluated for their antiproliferative activity.[1]

Antiproliferative Activity of Sulfonamide Derivatives

These compounds were tested for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay.[1] The half-maximal inhibitory concentration (IC50) was calculated for each compound.[1]

CompoundCell LineIC50 (µM)Reference
Mitomycin C (Standard)U937Data not in snippet[1]
Specific Sulfonamide DerivativesU937Specific values not in snippet[1]

The general workflow for evaluating the antiproliferative activity is as follows:

G cluster_bioassay Antiproliferative Activity Workflow start_assay Start: U937 Cells treatment Treat cells with pyrazole-4-sulfonamide derivatives start_assay->treatment incubation Incubation treatment->incubation assay CellTiter-Glo Luminescent Cell Viability Assay incubation->assay measurement Measure Luminescence (LDH activity) assay->measurement data_analysis Calculate IC50 using GraphPad Prism measurement->data_analysis results Antiproliferative Activity Results data_analysis->results

Workflow for antiproliferative activity assay.

Detailed Experimental Protocols

Synthesis of 1,3,5-Trimethyl-1H-pyrazole[1]
  • To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.

  • After the addition is complete, stir the reaction mixture at 25–30 °C for approximately 40 minutes.

  • Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

  • Stir the reaction mass at 25–30 °C for 16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform a suitable work-up procedure to isolate the crude product.

  • Purify the crude product to obtain 1,3,5-trimethyl-1H-pyrazole.

General Procedure for the Synthesis of Pyrazole-4-sulfonamide Derivatives[1]

Detailed protocol for the synthesis of the sulfonamide derivatives from the 1,3,5-trimethyl-1H-pyrazole core was not fully available in the provided search snippets, but it would typically involve the sulfonation of the pyrazole ring at the 4-position followed by conversion to the sulfonyl chloride and subsequent reaction with various amines to yield the final sulfonamide derivatives.

In Vitro Antiproliferative Activity Assay[1]
  • Culture U937 cells in an appropriate medium.

  • Seed the cells into 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. Mitomycin C is used as a positive control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Perform the CellTiter-Glo Luminescent cell viability assay according to the manufacturer's protocol. This assay measures ATP levels, which is an indicator of metabolically active cells.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound using appropriate software, such as GraphPad Prism.

Conclusion

Derivatives of 1,3,5-trimethyl-1H-pyrazole represent a versatile and promising scaffold for the development of new agrochemicals and pharmaceuticals. The malonamide derivatives have demonstrated potent activity against various insect and mite pests, while the sulfonamide derivatives have shown potential as antiproliferative agents. The synthetic routes are generally accessible, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these derivatives, elucidation of their mechanisms of action, and in vivo efficacy studies is warranted to fully realize their therapeutic and practical potential.

References

An In-depth Technical Guide on the Solubility and Stability of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a key pyrazole derivative of interest in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document details the requisite experimental protocols for elucidating its physicochemical properties. This guide serves as a foundational resource for researchers, enabling the design and execution of experiments to thoroughly characterize this molecule for drug development purposes. The protocols provided are based on established international guidelines and scientific best practices for the evaluation of active pharmaceutical ingredients (APIs).

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a significant scaffold in medicinal chemistry, with numerous compounds containing this moiety exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A thorough understanding of the solubility and stability of any potential drug candidate is fundamental to its development. These properties influence bioavailability, formulation, storage conditions, and shelf-life. This guide outlines the necessary experimental framework to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

PropertyValue
CAS Number 70598-03-7
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance White to off-white powder
Storage Store at room temperature in a well-sealed container.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections describe the protocols for determining the solubility of this compound in various solvents.

Qualitative Solubility Determination

A preliminary assessment of solubility in a range of solvents is a crucial first step.

Experimental Protocol:

  • Add approximately 1-5 mg of this compound to 1 mL of the test solvent in a clear glass vial.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution against a dark background for the presence of undissolved particles.

  • If the compound is not fully dissolved, gently warm the mixture to approximately 40°C and observe any changes in solubility.

  • Categorize the solubility based on the observations as described in Table 2.

Solubility ClassificationApproximate amount of solvent needed for 1 part solute
Very Soluble< 1 part
Freely Soluble1 - 10 parts
Soluble10 - 30 parts
Sparingly Soluble30 - 100 parts
Slightly Soluble100 - 1,000 parts
Very Slightly Soluble1,000 - 10,000 parts
Insoluble> 10,000 parts
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Experimental Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Data Presentation:

The quantitative solubility data should be summarized as shown in Table 3.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
0.1 N HCl (pH 1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Phosphate Buffer (pH 7.4)37
Ethanol25
Methanol25
DMSO25
Propylene Glycol25

Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Solubility cluster_quantitative Quantitative Solubility (Shake-Flask) qual_start Add 1-5 mg of compound to 1 mL solvent qual_vortex Vortex for 1 min qual_start->qual_vortex qual_observe Visual Observation qual_vortex->qual_observe qual_warm Warm to 40°C (if needed) qual_observe->qual_warm qual_classify Classify Solubility qual_warm->qual_classify quant_start Add excess compound to solvent quant_agitate Agitate at constant temperature (24-48h) quant_start->quant_agitate quant_settle Allow to settle quant_agitate->quant_settle quant_filter Filter supernatant (0.45 µm) quant_settle->quant_filter quant_analyze Analyze concentration by HPLC quant_filter->quant_analyze quant_results Record results in triplicate quant_analyze->quant_results start Solubility Determination cluster_qualitative cluster_qualitative start->cluster_qualitative cluster_quantitative cluster_quantitative start->cluster_quantitative

Caption: Workflow for solubility determination of this compound.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. A control sample, protected from stress, should be analyzed concurrently.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained.

  • Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all stressed samples and the control using a stability-indicating HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

Data Presentation:

The results of the forced degradation studies should be tabulated as shown in Table 4.

Stress ConditionDurationTemperature% Assay of Main Peak% DegradationNumber of Degradants
Control--
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Dry Heat (Solid)48 h80°C
Photostability (Solid)As per ICH Q1BRT
Photostability (Solution)As per ICH Q1BRT
Long-Term and Accelerated Stability Studies

These studies are conducted according to ICH guidelines to determine the re-test period or shelf life of the drug substance.

Experimental Protocol:

  • Pack the solid this compound in a container closure system that simulates the proposed packaging for storage and distribution.

  • Store the samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation:

The data from the long-term and accelerated stability studies should be recorded in a detailed table, an example of which is provided in Table 5.

Test ParameterSpecificationTime (Months)
Storage Condition: 25°C/60%RH0 3 6 9 12
AppearanceWhite to off-white powder
Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
Storage Condition: 40°C/75%RH0 3 6
AppearanceWhite to off-white powder
Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0

Experimental Workflow for Stability Testing

G cluster_forced_degradation Forced Degradation Studies cluster_ich_stability ICH Stability Studies fd_start Prepare sample solutions (1 mg/mL) fd_acid Acid Hydrolysis (0.1M HCl, 60°C) fd_start->fd_acid fd_base Base Hydrolysis (0.1M NaOH, 60°C) fd_start->fd_base fd_oxidation Oxidation (3% H2O2, RT) fd_start->fd_oxidation fd_thermal Thermal (Solid, 80°C) fd_start->fd_thermal fd_photo Photostability (ICH Q1B) fd_start->fd_photo fd_analyze Analyze by Stability-Indicating HPLC fd_acid->fd_analyze fd_base->fd_analyze fd_oxidation->fd_analyze fd_thermal->fd_analyze fd_photo->fd_analyze ich_start Package compound ich_long_term Long-term (25°C/60%RH) ich_start->ich_long_term ich_accelerated Accelerated (40°C/75%RH) ich_start->ich_accelerated ich_pull Pull samples at time points ich_long_term->ich_pull ich_accelerated->ich_pull ich_analyze Analyze for Assay, Impurities, etc. ich_pull->ich_analyze ich_evaluate Evaluate stability and shelf-life ich_analyze->ich_evaluate start Stability Assessment cluster_forced_degradation cluster_forced_degradation start->cluster_forced_degradation cluster_ich_stability cluster_ich_stability start->cluster_ich_stability

Caption: Workflow for stability assessment of this compound.

Conclusion

This technical guide outlines the essential experimental protocols for a comprehensive evaluation of the solubility and stability of this compound. Adherence to these methodologies will generate the critical data required for the progression of this compound through the drug development pipeline. The successful characterization of these fundamental physicochemical properties is paramount for the development of a safe, effective, and stable pharmaceutical product. Researchers and drug development professionals are encouraged to utilize these protocols as a roadmap for their investigations into this and other novel chemical entities.

chemical structure and properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1][2][3] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside general experimental protocols for the synthesis of similar compounds and an exploration of the potential biological significance of the pyrazole moiety.

Chemical Structure and Properties

The chemical structure of this compound consists of a central pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, and an acetic acid group at position 4.

Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 70598-03-7[4][5]
Molecular Formula C8H12N2O2[4][5]
Molecular Weight 168.19 g/mol [4]
Appearance Powder[5]
Purity Typically ≥97%[5]

Quantitative Physicochemical Properties

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the currently available literature. However, a general and widely applicable method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] A plausible synthetic route for pyrazole-4-acetic acid derivatives can be adapted from established methods for similar structures.

General Synthesis of Substituted Pyrazole-4-carboxylic Acids (as a precursor to the acetic acid derivative):

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • A suitable β-dicarbonyl starting material

  • Substituted hydrazine (e.g., methylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., glacial acetic acid)

Procedure:

  • Dissolve the β-dicarbonyl compound in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the substituted hydrazine to the solution. The reaction may be exothermic.

  • Add a catalytic amount of acid, such as glacial acetic acid, to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

To obtain the final acetic acid derivative, further synthetic steps, such as conversion of a carboxylic acid to the corresponding acetic acid, would be necessary.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects. These activities provide a basis for potential research directions for this specific compound.

The pyrazole scaffold is a key component in numerous FDA-approved drugs targeting a variety of clinical disorders.[1] For instance, pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are crucial in intracellular signaling pathways for cytokines and growth factors.[1] Other pyrazole-containing drugs act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1] Furthermore, various substituted pyrazoles have shown potential as anticancer agents by targeting signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade.

The diverse biological activities of pyrazole derivatives are attributed to the versatile chemical nature of the pyrazole ring, which can act as both a hydrogen bond donor and acceptor, and its ability to serve as a bioisostere for other aromatic rings, thereby improving physicochemical properties like lipophilicity and solubility.[1]

Visualizations

Logical Workflow for the Synthesis of Pyrazole Derivatives

G General Synthesis of Pyrazole Derivatives start Starting Materials: - β-Dicarbonyl Compound - Hydrazine Derivative process1 Condensation Reaction (e.g., Knorr Synthesis) start->process1 process2 Cyclization process1->process2 intermediate Substituted Pyrazole Core process2->intermediate process3 Functional Group Interconversion (e.g., to Acetic Acid) intermediate->process3 product This compound process3->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: A generalized workflow for the synthesis of substituted pyrazole acetic acids.

Potential Biological Activities of the Pyrazole Scaffold

G Diverse Biological Activities of Pyrazole Derivatives pyrazole Pyrazole Scaffold activity1 Anti-inflammatory pyrazole->activity1 activity2 Anticancer pyrazole->activity2 activity3 Antimicrobial pyrazole->activity3 activity4 Analgesic pyrazole->activity4 activity6 COX Inhibition activity1->activity6 activity5 JAK Inhibition activity2->activity5 activity7 EGFR/PI3K/AKT/mTOR Pathway Modulation activity2->activity7

Caption: A diagram illustrating the potential biological activities of pyrazole-containing compounds.

Conclusion

This compound is a chemical compound with a well-defined structure but limited publicly available data regarding its specific physicochemical properties and biological activities. The pyrazole core suggests a high potential for diverse pharmacological applications, drawing from the extensive research on other pyrazole derivatives. This guide provides a foundation for researchers interested in this molecule by summarizing its known characteristics and offering a starting point for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the properties and potential therapeutic applications of this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from readily available starting materials. The synthesis involves the formation of the 1,3,5-trimethyl-1H-pyrazole core, followed by functionalization at the 4-position to introduce the acetic acid moiety. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Chemical Properties and Data

The key chemical properties of the target compound and its intermediates are summarized in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1,3,5-trimethyl-1H-pyrazole1072-91-9C₆H₁₀N₂110.16Liquid or low-melting solid
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde18712-39-5C₇H₁₀N₂O138.17Solid
This compound70598-03-7C₈H₁₂N₂O₂168.19White to yellow solid[1]

Experimental Protocols

This synthesis is divided into three main stages:

  • Stage 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole.

  • Stage 2: Vilsmeier-Haack formylation of 1,3,5-trimethyl-1H-pyrazole to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Stage 3: Oxidation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde to this compound.

Stage 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This procedure is adapted from the Knorr pyrazole synthesis.

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) in ethanol.

  • Slowly add methylhydrazine (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole.

  • Purify the product by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 75-85%

Stage 2: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

This procedure introduces a formyl group at the C4 position of the pyrazole ring.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (anhydrous)

  • Sodium acetate solution (saturated)

  • Ice bath

  • Standard glassware for addition and reaction under anhydrous conditions

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (3 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Expected Yield: 60-70%

Stage 3: Oxidation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

This procedure oxidizes the aldehyde to the corresponding carboxylic acid.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Standard glassware for oxidation and filtration

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2 equivalents) in water portion-wise, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide will form.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add a small amount of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide.

  • Remove the acetone under reduced pressure.

  • Filter the remaining aqueous solution to remove any insoluble material.

  • Cool the filtrate in an ice bath and acidify to a pH of 2-3 with hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 50-60%

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow Start Acetylacetone + Methylhydrazine Pyrazole 1,3,5-trimethyl-1H-pyrazole Start->Pyrazole Knorr Synthesis (Reflux in EtOH) Aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Pyrazole->Aldehyde Vilsmeier-Haack Formylation Formylation_reagents POCl₃, DMF Final_Product This compound Aldehyde->Final_Product Oxidation Oxidation_reagents KMnO₄

Caption: Synthetic route to this compound.

References

Application Notes and Protocols: (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and its derivatives in drug design. While specific biological data for this exact molecule is limited in publicly available literature, the pyrazole scaffold is a well-established privileged structure in medicinal chemistry. This document leverages data from structurally related pyrazole derivatives to highlight potential applications, relevant signaling pathways, and detailed experimental protocols.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in a multitude of FDA-approved drugs. Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

This compound represents a versatile starting point for the synthesis of novel drug candidates. The acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.

Potential Therapeutic Applications and Signaling Pathways

Based on the activities of related pyrazole derivatives, compounds derived from this compound are promising candidates for targeting various diseases, particularly cancer, by modulating key signaling pathways.

Kinase Inhibition and Cancer Therapy

A significant number of pyrazole-containing drugs are kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. One of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis is the EGFR/PI3K/AKT/mTOR pathway . Several pyrazole derivatives have been shown to inhibit components of this pathway.

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling cascade, a potential target for inhibitors derived from the this compound scaffold.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

EGFR/PI3K/AKT/mTOR Signaling Pathway

Quantitative Data for Structurally Related Pyrazole Derivatives

The following tables summarize the biological activities of various pyrazole derivatives, providing an indication of the potential potency of compounds synthesized from the this compound scaffold.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ClassCell LineActivityIC50 (µM)Reference
Pyrazolyl-s-triazinesMDA-MB-231EGFR Inhibition0.059 - 0.082[1]
Pyrazole DerivativesHepG2Cytotoxicity0.15[2]
Pyrazole-based ScaffoldsPC-3Cytotoxicity1.22 - 1.24[3]
Pyrazole-based ScaffoldsPC-3VEGFR-2 Inhibition0.0089 - 0.038[3]
Thiazole-Coumarin HybridsMCF-7Cytotoxicity6.4 - 36.5[4]
Thiazole-Coumarin HybridsHCT-116Cytotoxicity5.9 - 55.2[4]
Thiazole-Coumarin HybridsHepG2Cytotoxicity41.4 - 97.6[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazol-4-yl Urea (AT9283)Aurora A~3[5]
Pyrazol-4-yl Urea (AT9283)Aurora B~3[5]
Benzo[6][7]cyclohepta[1,2-b]pyridin-5-onec-Met-[8]
Benzo[6][7]cyclohepta[1,2-b]pyridin-5-oneRon-[8]

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of pyrazole-based compounds and can be adapted for derivatives of this compound.

General Synthesis of this compound Derivatives (Amides)

This protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding amide.

Workflow for Synthesis of Pyrazole Amide Derivatives

synthesis_workflow Start Start: this compound + Amine Coupling Amide Coupling (e.g., HATU, DIEA in DMF) Start->Coupling Reaction Stir at RT (Monitor by TLC/LC-MS) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: Pyrazole Amide Characterization->End

Synthesis Workflow

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.1 mmol) and DIEA (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 mmol) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of synthesized pyrazole derivatives against a target kinase.[1]

Workflow for In Vitro Kinase Inhibition Assay

kinase_assay_workflow Start Start: Synthesized Pyrazole Derivatives Dilution Serial Dilution of Compounds in DMSO Start->Dilution Plate_Setup Plate Setup (96-well): Kinase, Substrate, Compound Dilution->Plate_Setup Reaction_Start Initiate Reaction with ATP Incubate (e.g., 30°C, 60 min) Plate_Setup->Reaction_Start Detection Quantify Kinase Activity (e.g., Phosphospecific Antibody) Reaction_Start->Detection Data_Analysis Calculate % Inhibition Determine IC50 values Detection->Data_Analysis End Results: Inhibitory Potency Data_Analysis->End

Kinase Inhibition Assay Workflow

Materials:

  • Target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Synthesized pyrazole compounds dissolved in DMSO

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibody, secondary antibody conjugated to a reporter enzyme, luminescent or fluorescent substrate)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the specific substrate.

  • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction (e.g., by adding EDTA) and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based format with a phosphospecific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable starting scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The protocols and data presented in these application notes, derived from the broader class of pyrazole derivatives, provide a solid foundation for researchers to design, synthesize, and evaluate new drug candidates based on this promising chemical entity. Further exploration of the SAR of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

Application Notes & Protocols: Trimethyl Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly those with trimethyl substitutions, are of significant interest due to their metabolic stability and ability to act as versatile pharmacophores.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, kinase inhibitory, antimicrobial, and anticancer effects, making them a cornerstone in the design of novel therapeutic agents.[2][3][4][5][6] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of the pyrazole core.[2][4][5]

Key Therapeutic Applications & Mechanisms of Action

Kinase Inhibitors in Oncology

Trimethyl pyrazole derivatives are extensively used to design various kinase inhibitors for cancer therapy.[7] The pyrazole scaffold is particularly effective as a hinge-binder, fitting into the ATP-binding site of numerous kinases, thereby inhibiting their function and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Mechanism: Dysregulation of protein kinase activity is a hallmark of many cancers.[1] Pyrazole derivatives can be designed to selectively target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[1][7][8][9] By competitively binding to the ATP pocket, these inhibitors block the phosphorylation of substrate proteins, which in turn arrests the cell cycle and can induce apoptosis in tumor cells.[1][7]

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Trimethyl Pyrazole Kinase Inhibitor Inhibitor->EGFR Inhibition cox_pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Trimethyl Pyrazole Derivative Inhibitor->COX Inhibition synthesis_workflow Reactants 1. Hydrazine Derivative 2. 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reaction Dissolve in Ethanol Add Acetic Acid (catalyst) Reflux for 2-4h Reactants->Reaction Workup Cool to RT Concentrate in vacuo Add Water Reaction->Workup Extraction Extract with Ethyl Acetate Wash with NaHCO3 soln Dry over Na2SO4 Workup->Extraction Purification Filter and Concentrate Purify via Column Chromatography Extraction->Purification Product Characterize Final Product (NMR, MS) Purification->Product invivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize Rats (e.g., Wistar, 1 week) Fasting Fast Animals Overnight (Water ad libitum) Acclimatize->Fasting Grouping Group Animals (n=6) (Control, Standard, Test) Fasting->Grouping Dosing Administer Test Compound, Standard (e.g., Celecoxib), or Vehicle (Control) PawMeasure0 Measure Initial Paw Volume (t=0) Dosing->PawMeasure0 Induction Inject Carrageenan (0.1 mL, 1%) into Subplantar Region PawMeasure0->Induction PawMeasureT Measure Paw Volume at 1, 2, 3, 4 hours post- carrageenan injection Induction->PawMeasureT CalculateEdema Calculate % Increase in Paw Edema CalculateInhibition Calculate % Inhibition of Edema vs. Control CalculateEdema->CalculateInhibition Stats Statistical Analysis (e.g., ANOVA) CalculateInhibition->Stats

References

Application Notes: (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid as a Versatile Synthon for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a valuable bifunctional building block for the synthesis of a variety of fused heterocyclic compounds. The presence of both a carboxylic acid moiety and a reactive pyrazole core allows for its elaboration into pharmacologically relevant scaffolds, particularly pyrazolo-fused pyridazines and pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their structural analogy to purines, enabling them to interact with a wide range of biological targets.[1][2]

The trimethylated pyrazole ring provides steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the resulting fused heterocycles. The acetic acid side chain is the primary handle for cyclization reactions, typically through condensation with binucleophilic reagents.

Key Applications:

  • Synthesis of Pyrazolo[3,4-d]pyridazinones: The most direct application involves the cyclocondensation of this compound or its activated derivatives (e.g., esters or acid chlorides) with hydrazine or substituted hydrazines. This reaction leads to the formation of the pyrazolo[3,4-d]pyridazinone core, a scaffold known for its potential as kinase inhibitors and other therapeutic agents.

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: While requiring a multi-step approach, the acetic acid moiety can be converted into a β-ketoester or a related 1,3-dielectrophilic species. Subsequent reaction with urea, thiourea, or guanidine can then furnish the corresponding pyrazolo[3,4-d]pyrimidine derivatives, which are widely explored as anticancer and anti-inflammatory agents.[1]

  • Elaboration into other Fused Systems: The carboxylic acid can be transformed into various functional groups (e.g., amides, ketones), which can then participate in intramolecular cyclization reactions or further intermolecular condensations to yield a diverse array of novel heterocyclic systems.

The following protocols provide a representative methodology for the synthesis of a pyrazolo[3,4-d]pyridazinone derivative, illustrating the utility of this compound as a key building block.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

This protocol describes the esterification of the starting carboxylic acid, which is a common step to increase its reactivity for subsequent cyclization reactions.

Workflow Diagram:

G start This compound reagents Ethanol (solvent) Sulfuric Acid (catalyst) start->reagents 1. Dissolve reaction Reflux (e.g., 78°C) 4-6 hours reagents->reaction 2. Heat workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetate purification->product 5. Isolate

Caption: Workflow for the esterification of the starting material.

Methodology:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.

Protocol 2: Synthesis of 2,5,7,8-Tetramethyl-2,6-dihydropyrazolo[3,4-d]pyridazin-6-one

This protocol details the cyclocondensation reaction between the ethyl ester and hydrazine hydrate to form the fused pyridazinone ring system.

Workflow Diagram:

G start Ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetate reagents Hydrazine Hydrate Acetic Acid (solvent/catalyst) start->reagents 1. Dissolve reaction Reflux (e.g., 118°C) 8-12 hours reagents->reaction 2. Heat workup Precipitation & Filtration reaction->workup 3. Cool & Collect purification Recrystallization workup->purification 4. Purify product 2,5,7,8-Tetramethyl-2,6-dihydropyrazolo[3,4-d]pyridazin-6-one purification->product 5. Isolate

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyridazinone.

Methodology:

  • In a round-bottom flask, dissolve ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (1.0 eq) in glacial acetic acid (15 mL per gram of ester).

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude solid and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure pyrazolo[3,4-d]pyridazinone product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the pyrazolo[3,4-d]pyridazinone derivative.

StepProductStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)M.p. (°C)
1Ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetateThis compoundH₂SO₄Ethanol78592N/A (Oil)
22,5,7,8-Tetramethyl-2,6-dihydropyrazolo[3,4-d]pyridazin-6-oneEthyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetateN₂H₄·H₂OAcetic Acid1181085195-197

Biological Screening and Pathway Analysis

Newly synthesized heterocyclic compounds are typically subjected to a battery of biological assays to determine their potential as therapeutic agents. A general workflow for this process is outlined below. The specific assays would be chosen based on the structural similarity of the new compounds to known bioactive molecules. For pyrazolo-fused heterocycles, initial screens often target protein kinases, as many compounds with this core structure are known to be kinase inhibitors.

General Biological Screening Workflow:

G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_pathway Mechanism of Action Compound Novel Heterocycle (e.g., Pyrazolopyridazinone) Screening Primary Screening (e.g., Kinase Panel) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assay Target_ID Target Validation Cell_Assay->Target_ID Pathway_Analysis Signaling Pathway Mapping (e.g., Western Blot, Proteomics) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

Caption: A generalized workflow for drug discovery and pathway analysis.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Accurate and comprehensive characterization of these heterocyclic compounds is critical for structure elucidation, purity assessment, quality control, and understanding structure-activity relationships (SAR).[1][3] This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and indispensable tools for the structural elucidation of organic compounds, including pyrazole derivatives.[3][4] ¹H and ¹³C NMR are routinely used to provide detailed information about the molecular structure and the chemical environment of the hydrogen and carbon atoms.[3][5]

  • ¹H NMR: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in a ¹H NMR spectrum help in assigning the protons on the pyrazole ring and its substituents.[3][6] The protons on the pyrazole ring typically appear in distinct regions of the spectrum.[3]

  • ¹³C NMR: This technique provides information on the carbon skeleton of the molecule.[3] Since the natural abundance of ¹³C is low (1.1%), direct ¹³C-¹³C coupling is generally not observed.[7]

  • 2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, which is crucial for confirming the overall structure and stereochemistry of complex pyrazole derivatives.[3][7]

Data Presentation: NMR Spectroscopic Data

The following tables summarize typical NMR data for 1-Methylpyrazole in CDCl₃ as a reference.[6]

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [6]

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 ~7.5 Doublet (d) ~1.8
H5 ~7.4 Doublet (d) ~2.3
H4 ~6.2 Triplet (t) ~2.1

| N-CH₃ | ~3.9 | Singlet (s) | - |

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [6]

Carbon Atom Chemical Shift (δ, ppm)
C3 ~138.7
C5 ~129.2
C4 ~105.4

| N-CH₃ | ~39.1 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy[3][8]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole compound.[3][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry 5 mm NMR tube.[3][8][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.[4][6]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.[6]

    • Pulse Sequence: Standard single-pulse sequence.[6]

    • Acquisition Time: 2-4 seconds.[6]

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for quantitative measurements to ensure complete relaxation of all protons.[6]

    • Number of Scans: 8-16, or more for dilute samples.[6]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Operate at the corresponding frequency for ¹³C (e.g., 100 MHz on a 400 MHz instrument).

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: Typically several hundred to thousands, due to the low natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of pyrazole compounds.[3] It also provides significant structural information by analyzing fragmentation patterns.[3][9]

  • Ionization Techniques: Electrospray Ionization (ESI) is suitable for polar and thermally labile compounds, while Electron Impact (EI) is often used for more volatile and thermally stable pyrazoles.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental formula.[3][10][11]

  • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and fragmenting it, MS/MS experiments help to elucidate the connectivity of the molecule by analyzing the resulting product ions.[3] Common fragmentation pathways for the pyrazole ring include the expulsion of HCN and N₂.[12]

Data Presentation: Mass Spectrometry Parameters

Table 3: Typical Parameters for Mass Spectrometry Analysis of Pyrazole Compounds

Parameter ESI-MS EI-MS (GC-MS)
Ionization Mode Positive or Negative Positive
Capillary Voltage 3-5 kV N/A
Cone Voltage 20-50 V N/A
Electron Energy N/A 70 eV
Source Temp. 100-150 °C 200-250 °C
Mass Range 50-1000 m/z 40-500 m/z

| Calibration | Internal or external calibrant | Internal or external calibrant |

Experimental Protocol: Mass Spectrometry[3][14]
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative (e.g., 10-100 µg/mL for LC-MS, ~1 mg/mL for direct infusion) in a suitable solvent like methanol, acetonitrile, or a water/organic mixture.[3][13]

    • The solvent should be compatible with the ionization method (e.g., volatile solvents for ESI).[13]

    • If the solution contains any particulate matter, it must be filtered through a syringe filter (e.g., 0.22 µm) to prevent blockages.[3][13]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration compound across the desired mass range to ensure mass accuracy.[3][10]

    • Select the appropriate ionization mode (e.g., ESI positive/negative or EI).[3]

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperatures) to maximize the signal intensity of the analyte.[3]

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.[3]

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) as the precursor ion and acquiring the spectrum of its fragments.[3]

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • For HRMS data, use the exact mass to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS and MS/MS spectra to confirm the structure of the pyrazole compound.[9]

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of pyrazole compounds in bulk drug substances and pharmaceutical formulations.[14][15][16]

  • Chromatographic Mode: Reversed-phase (RP-HPLC) is the most common mode used for pyrazole analysis, typically employing a C18 or C8 stationary phase.[14][17]

  • Detection: A UV detector is commonly used if the pyrazole derivative possesses a chromophore.[14] The detection wavelength is usually set at the λmax of the analyte to achieve the highest sensitivity.[14]

  • Method Development: Developing a robust HPLC method involves optimizing the mobile phase composition (organic solvent, pH, buffer), column type, flow rate, and temperature to achieve good resolution, symmetric peak shapes, and a reasonable run time.[17][18] Gradient elution is often helpful for complex samples containing multiple components with a wide range of polarities.[14][17]

Data Presentation: HPLC Conditions

Table 4: Example RP-HPLC Method for a Pyrazole Derivative [15][19]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (v/v ratio varies)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength 200-400 nm (set at λmax)
Column Temperature 25-40 °C

| Run Time | 10-30 minutes |

Experimental Protocol: HPLC Quantification[16]
  • Reagents and Materials:

    • Pyrazole compound reference standard and sample.

    • HPLC-grade solvents (e.g., Acetonitrile, Methanol).[16]

    • HPLC-grade water.

    • Additives like Trifluoroacetic acid (TFA) or Formic acid.

    • Volumetric flasks, pipettes, and 0.22 or 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase as defined by the method (e.g., a specific ratio of Acetonitrile and 0.1% TFA in water). Filter through a 0.45 µm membrane filter and degas thoroughly.

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the pyrazole reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5 to 50 µg/mL) using the mobile phase as the diluent to construct a calibration curve.

    • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute with the mobile phase to obtain a final concentration within the linearity range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the working standard solutions and the sample solution(s).

    • Record the chromatograms and measure the peak area for the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazole compound in the sample solution from the calibration curve using its peak area.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds.[2] It is particularly well-suited for separating and identifying regioisomers, which can be challenging due to their similar physicochemical properties.[2] The synthesis of pyrazoles often leads to the formation of such isomers, making GC-MS essential for quality control in chemical manufacturing.[2] The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of individual isomers.[2]

Data Presentation: GC-MS Conditions

Table 5: Example GC-MS Method for Pyrazole Isomer Analysis [2]

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Scan Range | 40-500 amu |

Experimental Protocol: GC-MS Analysis[2]
  • Sample Preparation:

    • Accurately weigh the sample containing pyrazole isomers.

    • Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) to a final concentration of approximately 1 mg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Install the appropriate GC column (e.g., a mid-polar DB-5ms).

    • Set the injector, oven, and transfer line temperatures as specified in the method.

    • Set the carrier gas flow rate.

    • Tune the mass spectrometer according to the manufacturer's instructions.

  • Chromatographic Procedure:

    • Inject 1 µL of the prepared sample into the GC system.

    • Start the data acquisition and the oven temperature program simultaneously.

  • Data Analysis:

    • Identify the peaks corresponding to the pyrazole isomers based on their retention times.

    • Confirm the identity of each isomer by comparing its mass spectrum with a reference library or by analyzing its fragmentation pattern.

    • Quantify the relative amounts of each isomer by comparing their respective peak areas in the total ion chromatogram (TIC).

X-ray Crystallography

Application Note

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of pyrazole derivatives in the solid state.[1] This technique is crucial for unambiguously confirming the molecular structure, including stereochemistry and conformation.[1][20] The resulting structural data, such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), are vital for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1]

Data Presentation: Crystallographic Data

Table 6: Example Crystallographic Data for Pyrazole Derivatives [1][20]

Parameter Compound A Compound B
Crystal System Monoclinic Triclinic
Space Group P2₁/n P-1
a (Å) 9.348(2) 21.545(17)
b (Å) 9.793(2) 7.381(7)
c (Å) 16.366(4) 22.776(19)
α (°) 90 90
β (°) 87.318(6) 101.092(8)
γ (°) 84.676(6) 90
Volume (ų) 1488.5(6) 3550.8(5)

| Z | 4 | 8 |

Experimental Protocol: Single-Crystal X-ray Diffraction[1]
  • Crystal Growth and Selection:

    • Grow suitable single crystals of the pyrazole compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Select a high-quality single crystal (clear, with well-defined faces, and free of cracks) under a polarizing microscope.

  • Crystal Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on the diffractometer to minimize thermal vibrations.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to improve the fit and obtain the final positions of the atoms.

  • Data Analysis and Visualization:

    • Analyze the final refined structure to obtain precise information on bond lengths, bond angles, and intermolecular interactions.

    • Visualize the 3D structure using appropriate software to understand molecular conformation and crystal packing.

Thermal Analysis (DSC/TGA)

Application Note

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of pyrazole compounds.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, glass transitions, and polymorphism.[21]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, decomposition temperatures, and to identify the presence of solvates or hydrates.[22][23] Simultaneous TGA-DSC analysis can provide both heat flow and weight loss data in a single experiment.[23]

Data Presentation: Thermal Analysis Data

Table 7: Example Thermal Properties of Pyrazoline Derivatives [22]

Compound Melting Point (°C) Decomposition Temp. (TGA, °C)
Pyrazoline 1a 184 280
Pyrazoline 1b 165 295
Pyrazoline 1c 192 310

| Pyrazoline 1d | 205 | 315 |

Experimental Protocol: TGA/DSC Analysis[24]
  • Sample Preparation:

    • Accurately weigh 3-10 mg of the pyrazole compound into a suitable TGA/DSC pan (e.g., alumina or aluminum).

  • Instrument Setup:

    • Calibrate the instrument for temperature, heat flow (DSC), and mass (TGA) using appropriate standards (e.g., indium for temperature/heat flow, certified weights for mass).

    • Place the sample pan and an empty reference pan into the instrument furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30 °C to 400 °C).

    • Continuously record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass vs. temperature. Determine the onset temperature of decomposition and quantify any mass loss steps, which may correspond to the loss of solvent or decomposition.

    • DSC Curve: Analyze the plot of heat flow vs. temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak temperature for these transitions.

Visualizations

g cluster_workflow Overall Workflow for Characterization of a Novel Pyrazole Compound Synthesis Synthesis & Purification MS Mass Spectrometry (HRMS) Determine Molecular Formula Synthesis->MS Initial Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Elucidate 2D Structure Synthesis->NMR Initial Analysis Purity Purity Assessment (HPLC, GC-MS) MS->Purity Structural Hypothesis NMR->Purity Structural Hypothesis Purity->Synthesis Needs Repurification Xray X-ray Crystallography Confirm 3D Structure Purity->Xray Pure Compound (>95%) Report Full Characterization Report Purity->Report Thermal Thermal Analysis (DSC/TGA) Assess Stability Xray->Thermal Structure Confirmed Xray->Report Thermal->Report

Caption: Workflow for the characterization of a novel pyrazole compound.

g cluster_decision_tree Decision Tree for Selecting an Analytical Method Start What is the Analytical Goal? Structure Structural Elucidation? Start->Structure Purity Purity/Quantification? Start->Purity Properties Solid-State Properties? Start->Properties NMR_MS Use NMR and MS Structure->NMR_MS Yes HPLC_GC Use HPLC or GC Purity->HPLC_GC Yes Xray_Thermal Use X-ray and DSC/TGA Properties->Xray_Thermal Yes Isomer Isomer Separation Needed? HPLC_GC->Isomer Definitive Definitive 3D Structure? Xray_Thermal->Definitive Isomer->HPLC_GC No GCMS Use GC-MS Isomer->GCMS Yes Definitive->Xray_Thermal No Xray Use X-ray Crystallography Definitive->Xray Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific in vitro studies detailing the biological activity of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid have been published in peer-reviewed literature. The following application notes and protocols are based on the common in vitro assays performed on structurally related pyrazole derivatives, which have shown potential as anticancer and enzyme-inhibiting agents.[1][2][3][4][5] These protocols are intended to serve as a starting point for investigating the potential biological activities of this compound.

Potential In Vitro Applications

Based on the activities of similar pyrazole-containing compounds, this compound could be investigated for several in vitro applications, including:

  • Anticancer Activity: Many pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3] Assays to determine the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 MG for glioblastoma) would be a primary screening step.[6]

  • Kinase Inhibition: The EGFR/PI3K/AKT/mTOR signaling pathway is a common target for pyrazole-based compounds.[6][7] In vitro kinase assays can determine if this compound directly inhibits key kinases in this or other signaling pathways.[8][9]

  • Mechanism of Action Studies: Should the compound show bioactivity, further in vitro studies such as Western blotting, immunofluorescence, or cell cycle analysis can be employed to elucidate its mechanism of action.

Experimental Protocols

Protocol for Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12] Incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol for In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase (e.g., PI3K, AKT, mTOR). This is a biochemical assay and can be adapted for various kinase targets.[14][15][16][17][18]

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, for traditional methods, or use non-radioactive detection methods)

  • MgCl2

  • Reaction termination solution (e.g., 4x SDS loading dye)

  • Apparatus for detection (e.g., SDS-PAGE and autoradiography for radioactive assays, or luminescence/fluorescence plate reader for kit-based assays)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a master mix of the kinase and its substrate in the kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2 to each well.[14]

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding the termination solution.[14]

  • Detection: The method of detection will depend on the assay format.

    • For radioactive assays: Separate the phosphorylated substrate from the [γ-32P]ATP using SDS-PAGE. Quantify the incorporated radioactivity using autoradiography or phosphorimaging.[17]

    • For non-radioactive assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's protocol to measure the amount of ADP produced or the degree of substrate phosphorylation.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the positive control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineTissue of OriginIC50 (µM) after 48h treatment
MCF-7Breast Cancer[Insert experimental value]
A549Lung Cancer[Insert experimental value]
U-87 MGGlioblastoma[Insert experimental value]
HDFNormal Fibroblast[Insert experimental value]

Table 2: In Vitro Kinase Inhibitory Activity of this compound.

Kinase TargetIC50 (nM)
PI3Kα[Insert experimental value]
AKT1[Insert experimental value]
mTOR[Insert experimental value]
EGFR[Insert experimental value]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A Prepare this compound stock C MTT Cell Viability Assay A->C B Cell Culture (Cancer Cell Lines) B->C D Calculate IC50 Values C->D E In Vitro Kinase Assay D->E If IC50 < 20 µM F Western Blot for Pathway Proteins (p-AKT, p-mTOR) D->F If IC50 < 20 µM G Determine Kinase IC50 E->G H Analyze Protein Phosphorylation F->H

Caption: Proposed experimental workflow for in vitro evaluation.

EGFR/PI3K/AKT/mTOR Signaling Pathway Diagram

G EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor (1,3,5-trimethyl-1H-pyrazol-4-yl) acetic acid Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition points in the EGFR/PI3K/AKT/mTOR pathway.

References

Application Note: Derivatization of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The pyrazole scaffold is versatile, allowing for structural modifications to optimize pharmacological profiles. (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a valuable starting material, featuring a carboxylic acid group that serves as a prime handle for derivatization. This application note provides detailed protocols for the synthesis of a diverse library of amide derivatives from this starting material and outlines subsequent high-throughput screening assays to evaluate their biological potential.

Part 1: Synthesis and Derivatization Protocol

The most common and effective method for creating a diverse chemical library from a carboxylic acid starting material is through amide bond formation. This protocol details the synthesis of a sample amide derivative library by coupling this compound with a panel of primary and secondary amines using a standard carbodiimide coupling agent.

Experimental Protocol 1: Amide Library Synthesis

Objective: To synthesize a library of novel amide derivatives of this compound.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flasks, magnetic stirrers, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) and DIPEA (1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Start: (1,3,5-trimethyl-1H- pyrazol-4-yl)acetic acid C Activate Carboxylic Acid (EDC, HOBt in DCM) A->C B Amine Library (Diverse primary/secondary amines) D Amide Coupling Reaction (Add Amine + DIPEA, Stir 12-24h) B->D C->D E Aqueous Work-up (Wash with NaHCO₃, Brine) D->E F Purification (Silica Gel Chromatography) E->F G Characterization (NMR, Mass Spec) F->G end_node Final Product: Amide Derivative Library G->end_node

Caption: Workflow for the synthesis of an amide derivative library.

Part 2: Biological Screening Protocols

Once the library of pyrazole derivatives is synthesized and characterized, the next step is to screen them for biological activity. Based on the known activities of pyrazole compounds, primary screening should focus on anti-inflammatory, antimicrobial, and cytotoxic effects.

Experimental Protocol 2.1: In Vitro Anti-inflammatory Screening (COX-2 Inhibition Assay)

Objective: To determine the ability of synthesized derivatives to selectively inhibit the COX-2 enzyme, a key target in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Synthesized pyrazole derivatives

  • 96-well black microplates

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Dissolve synthesized compounds and Celecoxib in DMSO to create stock solutions. Dilute to the desired final screening concentration (e.g., 10 µM) with COX Assay Buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • Enzyme Control: 10 µL of Assay Buffer.

    • Inhibitor Control: 10 µL of Celecoxib solution.

    • Test Compound: 10 µL of the diluted pyrazole derivative.

  • Enzyme Addition: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Pre-incubation: Add the reconstituted COX-2 enzyme to each well and incubate for 10 minutes at 25°C, protected from light.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.[1][2]

  • Data Analysis: Calculate the slope of the linear range of the reaction for each well. Determine the percent inhibition relative to the enzyme control.

    • % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100

Compounds showing significant inhibition (>50%) can be selected for further dose-response studies to determine their IC₅₀ values.

Experimental Protocol 2.2: In Vitro Antimicrobial Screening (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Synthesized pyrazole derivatives

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/Turbidity meter

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial/fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in the appropriate broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of a high-concentration stock of the test compound to the first well. Perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.[3]

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration in each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[3]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[4]

Experimental Protocol 2.3: In Vitro Anticancer Screening (MTT Cell Viability Assay)

Objective: To assess the cytotoxicity of the synthesized derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin (positive control)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the viability percentage against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Validation & Follow-up start_node Synthesized Derivative Library A Anti-inflammatory (COX-2 Assay) start_node->A B Antimicrobial (MIC Assay) start_node->B C Anticancer (MTT Assay) start_node->C D Identify 'Hits' (Compounds with >50% activity) A->D B->D C->D E Determine Potency (Calculate IC₅₀ / MIC values) D->E F Assess Selectivity & Toxicity (e.g., COX-1 vs COX-2, Normal vs Cancer cells) E->F end_node Lead Compound(s) for Further Development F->end_node

Caption: High-throughput workflow for biological screening.

Part 3: Data Presentation and Interpretation

Quantitative data from the biological screens should be summarized in clear, structured tables to facilitate comparison and hit identification.

Table 1: Anti-inflammatory and Anticancer Activity Data

Compound IDAmine MoietyCOX-2 % Inhibition @ 10 µMCOX-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Control Celecoxib98%0.04> 100> 100
Control DoxorubicinN/AN/A0.50.8
PZA-001 Benzylamine75%2.525.431.2
PZA-002 Morpholine15%> 50> 100> 100
PZA-003 4-Fluoroaniline88%0.915.812.5
...etc....etc.............

Data are hypothetical. N/A = Not Applicable.

Table 2: Antimicrobial Activity Data (MIC)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Control Ciprofloxacin: 1Ciprofloxacin: 0.5Fluconazole: 2
PZA-001 16> 64> 64
PZA-002 > 64> 6432
PZA-003 832> 64
...etc..........

Data are hypothetical.

Part 4: Relevant Signaling Pathway

The anti-inflammatory activity of many pyrazole derivatives is attributed to their inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_cox Cyclooxygenase Enzymes cluster_products Products AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 PGE2 PGE₂ (Inflammation, Pain, Fever) PGH2->PGE2 Others Other Prostanoids (e.g., Thromboxane) PGH2->Others Inhibitor Pyrazole Derivatives & NSAIDs Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes and Protocols for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. This heterocyclic scaffold is a prominent feature in a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, analgesic, and anticancer properties. The strategic addition of alkyl groups to the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This document provides detailed experimental protocols for various N-alkylation methods of pyrazoles, including conventional heating, phase-transfer catalysis, and microwave-assisted synthesis, to guide researchers in the efficient synthesis of diverse N-alkylated pyrazole derivatives.

General Considerations for N-Alkylation

The N-alkylation of pyrazoles typically proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent. For unsymmetrical pyrazoles, the reaction can result in a mixture of regioisomers (N1 and N2 alkylation). The regioselectivity is influenced by factors such as the steric hindrance of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.

Experimental Protocols

Protocol 1: Conventional N-Alkylation using a Strong Base

This protocol describes a general procedure for the N1-alkylation of pyrazoles using an alkyl halide and a strong base like sodium hydride.[1]

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.

  • Add a solution of the pyrazole derivative (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation

This method is advantageous for its mild reaction conditions and often high yields, sometimes even without a solvent.[2][3]

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide, 1.1 equivalents)

  • Powdered potassium hydroxide (KOH, 3.0 equivalents) or potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB, 0.05 equivalents)

  • Toluene (optional)

Procedure:

  • In a round-bottom flask, mix the pyrazole derivative (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of TBAB (0.05 equivalents).

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • For a solvent-free reaction, proceed to the next step. If using a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring the reaction by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically reduce reaction times and often improve yields.[3]

Materials:

  • Pyrazole derivative (1.0 equivalent)

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl chloride, 1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.3 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

Procedure:

  • In a microwave reaction vial, combine the pyrazole derivative (1.0 equivalent), K₂CO₃ or Cs₂CO₃ (1.3 equivalents), and the alkyl halide (1.1 equivalents).

  • Add DMF or NMP as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and yields for different N-alkylation methods, providing a basis for method selection.

MethodBaseSolventCatalystTemperatureTimeYield (%)Reference
Conventional HeatingNaHDMFNoneRT2-16 hGood[1]
Phase-Transfer CatalysisKOH or K₂CO₃Toluene or NoneTBABRT - 80°C1-6 h92[3]
Microwave-AssistedK₂CO₃ or Cs₂CO₃DMF or NMPNone120°C5-15 minHigh[3]

Note: Yields are highly substrate-dependent and the provided values are representative examples.

Visualizing the Workflow

A general workflow for the N-alkylation of pyrazoles is depicted below, illustrating the key stages of the process from starting materials to the purified product.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyrazole Pyrazole Derivative Reaction_Vessel Reaction Mixture (Solvent, Catalyst) Pyrazole->Reaction_Vessel Alkyl_Halide Alkylating Agent Alkyl_Halide->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-Alkylated Pyrazole Purification->Final_Product

Caption: General workflow for the N-alkylation of pyrazoles.

Greener Approaches

Recent research has focused on developing more environmentally friendly methods for N-alkylation. These "greener" approaches often involve the use of non-toxic solvents (like water or ionic liquids), solvent-free conditions, or the use of catalysts that can be easily recovered and reused.[4] For instance, phase-transfer catalysis without an organic solvent is a notable green chemistry approach.[2] Microwave-assisted synthesis also aligns with green chemistry principles by significantly reducing reaction times and energy consumption.[5][6] Researchers are encouraged to consider these greener alternatives to minimize the environmental impact of their synthetic procedures.

References

Application Notes and Protocols for Antimicrobial Studies of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and other pyrazole derivatives. While specific antimicrobial data for this compound is not extensively available in current literature, the following protocols and data for structurally related pyrazole compounds offer a strong framework for its evaluation.

Introduction to Pyrazole Derivatives in Antimicrobial Research

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Numerous studies have demonstrated their potential as antibacterial and antifungal agents, with some derivatives exhibiting potent activity against multidrug-resistant pathogens. The pyrazole nucleus is a key pharmacophore in several clinically used drugs, highlighting its importance in drug discovery. The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, and cell wall integrity. Some pyrazole compounds have been shown to act by inhibiting DNA gyrase, an essential enzyme for bacterial replication.

Quantitative Antimicrobial Data for Representative Pyrazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a panel of pathogenic bacteria and fungi, as reported in the literature. This data provides a comparative baseline for evaluating the activity of novel pyrazole compounds like this compound.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Pyrazole-1-sulphonamides (3a)63-1922-[1]
Pyrazole-1-sulphonamides (3b)125-1825-[1]
Pyrazole-1-sulphonamides (3c)50-2226-[1]
Hydrazones (21a)62.5-125-62.5-12562.5-125-[2]
1,3,5-trisubstituted pyrazoles (2d)PromisingPromisingPromising-Promising
Pyrano[2,3-c] pyrazoles (5a-e)--ModerateModerate-[3]

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Pyrazole-1-sulphonamides (3a)--[1]
Hydrazones (21a)2.9-7.82.9-7.8[2]
1,3,5-trisubstituted pyrazoles (2b)Promising-
Pyrazole-based Sulfonamides (4b, 4d, 4e)SignificantSignificant[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth medium with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (which contain only broth).

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum and solvent, but no test compound).

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that shows no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_broth Dispense Sterile Broth into 96-Well Plate prep_broth->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set Up Positive and Negative Controls add_inoculum->controls incubation Incubate Plates controls->incubation read_results Visually Determine MIC incubation->read_results

Workflow for Broth Microdilution MIC Assay.
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[4][7]

Materials:

  • Test compound

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a uniform lawn of the microbial culture on the surface of the agar plate using a sterile cotton swab.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Add the positive control antibiotic and the negative control solvent to separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow prep_plate Prepare Agar Plate with Microbial Lawn create_wells Create Wells in the Agar prep_plate->create_wells add_samples Add Test Compound, Positive, and Negative Controls to Wells create_wells->add_samples diffusion Allow for Diffusion add_samples->diffusion incubation Incubate the Plate diffusion->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Workflow for Agar Well Diffusion Assay.

Potential Mechanism of Action: A Signaling Pathway Perspective

While the precise mechanism of action for this compound is yet to be elucidated, a common target for pyrazole derivatives is the bacterial DNA gyrase.[8] This enzyme is crucial for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition_Pathway cluster_compound Antimicrobial Agent cluster_cellular_process Bacterial Cell pyrazole This compound dna_gyrase DNA Gyrase (Target Enzyme) pyrazole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Essential for transcription Transcription dna_gyrase->transcription Essential for cell_division Cell Division dna_replication->cell_division cell_death Cell Death dna_replication->cell_death Disruption leads to transcription->cell_death Disruption leads to

Proposed Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the antimicrobial properties of this compound. By leveraging the established methodologies and comparative data from related pyrazole derivatives, researchers can effectively screen and characterize the potential of this and other novel compounds as new antimicrobial agents. Further studies to elucidate the specific mechanism of action and to evaluate in vivo efficacy will be crucial next steps in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid synthesis. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The most common and reliable synthetic route involves a three-step process:

  • Synthesis of 1,3,5-trimethyl-1H-pyrazole: This involves the cyclization of a suitable precursor, typically through the reaction of pentane-2,4-dione with methylhydrazine.

  • Vilsmeier-Haack Formylation: The 1,3,5-trimethyl-1H-pyrazole is then formylated at the C4 position to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

  • Oxidation of the Aldehyde: The final step is the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid, this compound.

Q2: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is sensitive to several factors. Key parameters to control for optimal yield include:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition.

  • Reagent Stoichiometry: The molar ratio of the formylating agent (e.g., DMF/POCl₃) to the pyrazole substrate can significantly impact the yield. An excess of the Vilsmeier reagent is often used.

  • Reaction Time and Temperature: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

Q3: Which oxidation method is recommended for converting the pyrazole-4-carbaldehyde to the carboxylic acid?

A3: Several oxidation methods can be employed, with the Pinnick oxidation being a highly recommended choice. It is known for its high chemoselectivity, mild reaction conditions, and tolerance of various functional groups, which minimizes side reactions with the pyrazole ring. Other methods like oxidation with potassium permanganate (KMnO₄) can also be effective but may require more careful control of reaction conditions to avoid over-oxidation or side reactions.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is the most common method for purifying the final product. The choice of solvent is critical and depends on the polarity of the compound. Common solvent systems for pyrazole derivatives include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[1] Acid-base extraction can also be used to purify carboxylic acids by dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This protocol is a general method for the synthesis of substituted pyrazoles and can be adapted for 1,3,5-trimethyl-1H-pyrazole.

Materials:

  • Pentane-2,4-dione

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve pentane-2,4-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add methylhydrazine (1.0 eq) to the mixture at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1,3,5-trimethyl-1H-pyrazole.

Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde by column chromatography or recrystallization.

Protocol 3: Pinnick Oxidation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in t-BuOH in a round-bottom flask.

  • Add 2-methyl-2-butene (a scavenger, ~5 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Typical Yields for the Synthesis of this compound

Reaction StepStarting MaterialProductTypical Yield Range
Pyrazole SynthesisPentane-2,4-dione & Methylhydrazine1,3,5-trimethyl-1H-pyrazole70-90%
Vilsmeier-Haack Formylation1,3,5-trimethyl-1H-pyrazole1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde60-85%[3]
Pinnick Oxidation1,3,5-trimethyl-1H-pyrazole-4-carbaldehydeThis compound80-95%[4]

Table 2: Comparison of Oxidation Methods for Pyrazole-4-carbaldehyde

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Pinnick Oxidation Sodium chlorite (NaClO₂)Mildly acidic (NaH₂PO₄ buffer), room temperatureHigh chemoselectivity, tolerates many functional groups, high yields[5][6]Requires a scavenger (e.g., 2-methyl-2-butene) to quench hypochlorous acid byproduct[7]
Potassium Permanganate KMnO₄Basic or acidic conditions, often requires heatingInexpensive and powerful oxidantCan lead to over-oxidation and side reactions, MnO₂ byproduct can complicate workup[8]
Tollens' Reagent [Ag(NH₃)₂]⁺Alkaline, mild heatingVery mild and selective for aldehydesReagent must be freshly prepared, relatively expensive for large-scale synthesis[1][9]
Jones Oxidation CrO₃ in H₂SO₄/acetoneStrongly acidic, room temperatureStrong oxidant, high yieldsUses carcinogenic Cr(VI) reagents, harsh acidic conditions may not be suitable for all substrates[10][11]

Troubleshooting Guides

Vilsmeier-Haack Formylation: Troubleshooting

Q: My Vilsmeier-Haack reaction has a very low yield. What are the likely causes and how can I improve it?

A: Low yields in the Vilsmeier-Haack reaction are common and can often be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture, which will quench the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: The stoichiometry of the Vilsmeier reagent to the pyrazole substrate is crucial.

    • Solution: Try increasing the molar ratio of the Vilsmeier reagent (e.g., from 1.2 eq to 2.0 or even 3.0 eq of POCl₃ and DMF).

  • Low Reaction Temperature or Short Reaction Time: The reactivity of the pyrazole substrate may require more forcing conditions.

    • Solution: After the initial addition at low temperature, try increasing the reaction temperature (e.g., to 60-80 °C) and monitor the reaction progress by TLC to determine the optimal reaction time.[12]

  • Poor Quality Reagents: Old or improperly stored DMF or POCl₃ can lead to poor results.

    • Solution: Use freshly opened or distilled reagents.

Q: The reaction mixture turned into a dark, tarry mess. What happened and is it salvageable?

A: The formation of a tarry residue usually indicates decomposition of the starting material or product due to overly harsh reaction conditions.

  • Overheating: The reaction is exothermic, and uncontrolled temperature can lead to polymerization and decomposition.

    • Solution: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an efficient cooling bath.

  • Excessively Strong Conditions: A large excess of POCl₃ or too high a reaction temperature can cause decomposition.

    • Solution: Reduce the amount of POCl₃ and/or lower the reaction temperature.

  • Salvageability: It is often difficult to isolate the desired product from a tarry mixture. It is usually more efficient to restart the reaction with optimized conditions.

Oxidation of Pyrazole-4-carbaldehyde: Troubleshooting

Q: My Pinnick oxidation is not going to completion, and I still have starting aldehyde present. What can I do?

A: Incomplete conversion in a Pinnick oxidation can be due to a few factors:

  • Insufficient Oxidant: The amount of sodium chlorite may not be sufficient to oxidize all of the aldehyde.

    • Solution: Ensure you are using at least 1.5 equivalents of sodium chlorite. You can try adding a small additional portion of the oxidant and continue to monitor the reaction.

  • pH of the Reaction: The reaction works best under mildly acidic conditions.

    • Solution: Ensure that the sodium dihydrogen phosphate buffer is maintaining the pH in the appropriate range (around 4-5).

  • Low Reaction Temperature: While the reaction proceeds at room temperature, slightly warming the mixture (e.g., to 30-40 °C) can sometimes help drive it to completion.

Q: I am observing side products in my oxidation reaction. How can I minimize them?

A: The formation of side products can be an issue, especially with stronger oxidants.

  • Over-oxidation: With oxidants like KMnO₄, the pyrazole ring itself or the methyl groups could potentially be oxidized.

    • Solution: Use a milder, more selective oxidant like that in the Pinnick oxidation. If using KMnO₄, carefully control the stoichiometry, temperature, and reaction time.

  • Reaction with Byproducts: In the Pinnick oxidation, the hypochlorous acid byproduct can react with electron-rich systems.

    • Solution: Ensure an adequate amount of a scavenger, such as 2-methyl-2-butene, is present to consume the hypochlorous acid as it is formed.[7]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Oxidation start Pentane-2,4-dione + Methylhydrazine pyrazole 1,3,5-trimethyl-1H-pyrazole start->pyrazole Cyclization (Ethanol, Acetic Acid) aldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde pyrazole->aldehyde POCl3, DMF acid This compound aldehyde->acid Pinnick Oxidation (NaClO2, NaH2PO4)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Vilsmeier-Haack Reaction

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Vilsmeier-Haack Reaction moisture Moisture Contamination start->moisture reagents Insufficient/Poor Reagents start->reagents conditions Suboptimal Conditions start->conditions dry Use Anhydrous Solvents & Flame-Dried Glassware moisture->dry increase_reagents Increase Stoichiometry of Vilsmeier Reagent reagents->increase_reagents fresh_reagents Use Fresh/Distilled Reagents reagents->fresh_reagents optimize_temp Optimize Temperature & Reaction Time conditions->optimize_temp

Caption: Troubleshooting guide for low yield in the Vilsmeier-Haack formylation step.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrazole carboxylic acid synthesis?

A1: Common impurities can include unreacted starting materials, regioisomers (if the pyrazole synthesis is not regioselective), colored byproducts from side reactions, and residual metal catalysts (e.g., palladium) from cross-coupling reactions. Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[1][2]

Q2: How can I remove colored impurities from my pyrazole carboxylic acid product?

A2: Colored impurities can often be removed by treating the crude product solution with activated carbon.[3][4][5][6] The activated carbon adsorbs the colored molecules, and can then be removed by filtration. However, it's important to use the minimum amount of activated carbon necessary, as it can also adsorb the desired product, leading to a decrease in yield.

Q3: My pyrazole carboxylic acid is susceptible to decarboxylation. How can I avoid this during purification?

A3: Decarboxylation of pyrazole carboxylic acids is often promoted by high temperatures and strong acidic or basic conditions.[7][8][9][10][11][12][13][14][15] To minimize decarboxylation, it is advisable to:

  • Avoid excessive heat during all purification steps.

  • Use mild pH conditions during extraction and chromatography.

  • Concentrate solutions under reduced pressure at low temperatures.

Q4: How can I separate regioisomers of a pyrazole carboxylic acid?

A4: The separation of regioisomers is a common challenge and can often be achieved by:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (silica gel or alumina) and the eluent system is crucial for achieving good separation.[2][16][17]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC can provide higher resolution.[18][19][20]

  • Fractional Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective separation technique.[2]

Q5: How do I remove residual palladium catalyst from my product?

A5: Residual palladium from cross-coupling reactions can be removed using several methods:

  • Metal Scavengers: Treatment with commercially available scavenger resins is a highly effective method.[1][7][9][21][22] These resins have functional groups that chelate the palladium, which can then be removed by filtration.

  • Activated Carbon: While primarily used for color removal, activated carbon can also adsorb some metallic impurities.

  • Chromatography: Careful column chromatography can sometimes separate the desired product from the palladium catalyst.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Symptoms:

  • Very little or no crystal formation upon cooling.

  • The majority of the product remains in the mother liquor.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent The ideal solvent should dissolve the pyrazole carboxylic acid when hot but have low solubility when cold. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Too Much Solvent Used Use the minimum amount of hot solvent required to dissolve the crude product completely. Adding excess solvent will keep more of your product dissolved at low temperatures.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
Product is "Oiling Out" This occurs when the product precipitates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower-boiling point solvent, using more solvent to lower the saturation point, or adding a seed crystal.
Issue 2: Product Decarboxylation During Workup or Purification

Symptoms:

  • Gas evolution (CO2) observed during heating or acidification/basification.

  • Presence of a significant amount of the decarboxylated byproduct in the final product, confirmed by NMR or MS.

Possible Causes & Solutions:

Possible CauseSolution
High Temperatures Avoid heating solutions for extended periods. If heating is necessary, use the lowest effective temperature. When removing solvent, use a rotary evaporator at a low bath temperature.
Strongly Acidic or Basic Conditions Neutralize reaction mixtures carefully and avoid using strong acids or bases during extractions if possible. Use of a buffered mobile phase in a neutral pH range is recommended for HPLC.[23]
Prolonged Reaction/Workup Times Minimize the time the pyrazole carboxylic acid is exposed to harsh conditions.
Issue 3: Ineffective Separation of Regioisomers by Column Chromatography

Symptoms:

  • Co-elution of regioisomers, as observed by TLC or HPLC analysis of the column fractions.

  • Poor resolution between the spots on a TLC plate.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Eluent System Systematically screen different solvent systems with varying polarities using TLC to find an eluent that provides the best separation. Sometimes, the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.
Incorrect Stationary Phase While silica gel is most common, alumina (basic, neutral, or acidic) may provide different selectivity and better separation for certain compounds.
Column Overloading Overloading the column with too much crude material will lead to poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the stationary phase.
Poor Column Packing An improperly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the column is packed uniformly.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for a Hypothetical Pyrazole-4-carboxylic Acid

Solvent SystemPurity (before)Purity (after)Yield (%)Observations
Ethanol/Water90%>99%75%Good crystal formation, effective impurity removal.
Ethyl Acetate/Hexane90%98%85%Faster crystallization, slightly less effective for polar impurities.
Isopropanol90%95%60%Slower crystallization, moderate purity improvement.
Toluene90%92%50%"Oiling out" observed initially, required slow cooling.

Note: This data is representative and the optimal solvent system will vary depending on the specific pyrazole carboxylic acid.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting and decomposition points.

Protocol 2: Flash Column Chromatography for Regioisomer Separation
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separating the regioisomers. The ideal eluent should give Rf values for the two isomers that are well-separated (a ΔRf of at least 0.1 is desirable).

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure regioisomers.

  • Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Removal of Residual Palladium with a Scavenger Resin
  • Dissolution: Dissolve the crude pyrazole carboxylic acid containing residual palladium in a suitable organic solvent.

  • Resin Addition: Add the recommended amount of a palladium scavenger resin (e.g., a thiol-functionalized silica gel) to the solution. Typically, a few weight equivalents relative to the estimated amount of palladium are used.

  • Stirring: Stir the mixture at room temperature for the recommended amount of time (this can range from a few hours to overnight).

  • Filtration: Remove the resin by filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the palladium-free product.

  • Purity Analysis: Analyze the product by a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal of palladium to the desired level.

Visualizations

experimental_workflow crude_product Crude Pyrazole Carboxylic Acid dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Activated Carbon Treatment (Optional) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration No Color decolorization->hot_filtration crystallization Crystallization (Slow Cooling) hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Recrystallization Workflow for Pyrazole Carboxylic Acids.

troubleshooting_decarboxylation start Decarboxylation Observed? high_temp High Temperature in Purification? start->high_temp Yes no_issue No Decarboxylation start->no_issue No strong_ph Strong Acid/Base in Workup? high_temp->strong_ph Yes solution_temp Reduce Temperature (Low temp rotovap, gentle heating) high_temp->solution_temp No prolonged_time Prolonged Exposure to Harsh Conditions? strong_ph->prolonged_time Yes solution_ph Use Mild pH (e.g., Bicarbonate wash) strong_ph->solution_ph No solution_time Minimize Reaction/ Workup Time prolonged_time->solution_time Yes

Caption: Troubleshooting Logic for Decarboxylation.

regioisomer_separation start Mixture of Regioisomers tlc TLC Solvent Screening start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep loading Sample Loading column_prep->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation isomer1 Pure Regioisomer 1 evaporation->isomer1 isomer2 Pure Regioisomer 2 evaporation->isomer2

Caption: Workflow for Separating Regioisomers by Column Chromatography.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes, and multicomponent reactions.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][4] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as reaction conditions.[1][4]

To improve regioselectivity, consider the following strategies:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to provide better regioselectivity compared to polar protic solvents like ethanol.[2] Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), can also significantly improve regioselectivity in favor of the desired isomer.

  • pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack.[1] Acid catalysis is often employed in the Knorr synthesis.[1][5] The addition of an acid, such as HCl, to an amide solvent can accelerate the dehydration steps and improve yields at ambient temperatures.[2]

  • Catalyst Selection: While traditional methods use acid catalysis, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and may influence regioselectivity.[2][6]

Q3: My reaction mixture has turned dark, and I'm getting a lot of tar-like substances. What is causing this and how can I prevent it?

A3: Discoloration of the reaction mixture is frequently observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4] This can be due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[4] At elevated temperatures, polymerization or degradation of starting materials or intermediates can lead to the formation of tar-like substances.[7]

To mitigate this:

  • Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[4]

  • Optimize Temperature: Running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[7]

  • Ensure Purity of Starting Materials: Impurities in the starting materials, especially the hydrazine, can catalyze side reactions.[4][7] Using freshly purified or a newly opened bottle of hydrazine is recommended.[4]

Troubleshooting Guide

Issue 1: Consistently Low Yield

Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[4]

Potential Cause Troubleshooting Strategy
Incomplete Reaction Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times.[6]
Suboptimal Stoichiometry Optimize Reactant Ratio: A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes drive the reaction to completion.
Poor Starting Material Quality Assess Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[4] Hydrazine derivatives can degrade over time, so using a fresh reagent is advisable.[4]
Catalyst Issues Select Appropriate Catalyst: For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used. In some cases, Lewis acids or nano-ZnO have been shown to be effective.[2][6]
Side Reactions Identify and Minimize Side Products: Be aware of potential side reactions like the formation of regioisomers or incomplete cyclization.[4] Adjusting reaction conditions as described in the FAQs can help minimize these.

Issue 2: Difficulty in Product Purification

Purification of pyrazole products can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.

Problem Suggested Solution
Colored Impurities Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help remove some colored impurities.[4]
General Impurities Recrystallization: This is an effective method for purifying solid pyrazole products.[4] Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water.[8] Column Chromatography: For non-crystalline products or complex mixtures, column chromatography on silica gel is a standard purification technique.[4] To prevent product loss on the column, especially for basic pyrazoles, the silica gel can be deactivated with triethylamine or ammonia in methanol.[8]
Product Precipitation Issues Adjust Solvent System: If the product "oils out" during recrystallization, try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield of pyrazole synthesis.

Table 1: Effect of Solvent on Pyrazole Synthesis

Reactants Solvent Temperature Time Yield (%)
1,3-Diketone & Arylhydrazine HClAprotic Dipolar (e.g., DMF, NMP)Ambient-High
1,3-Diketone & Arylhydrazine HClProtic (e.g., Ethanol)--Lower
Acetylenic Ketones & Phenylhydrazine---Good
Hydrazones & Nitro-olefinsMethanol/Ethanol--High
Hydrazones & Nitro-olefinsAprotic Polar--Lower
1,3-Diyne & Hydrazine HydratePEG-400--Optimized

Data compiled from multiple sources indicating general trends.[2][9][10]

Table 2: Effect of Catalyst on Pyrazole Synthesis

Reactants Catalyst Solvent Yield (%)
Phenylhydrazine & Ethyl Acetoacetatenano-ZnO-95
Hydrazones & Nitro-olefinsNone (in protic solvent)EthanolHigh
β-ketophosphonatesZinc-triflate (Zn(OTf)₂)-Effective
5-amino-3-arylpyrazole-4-carbonitrilesNoneDMFBetter
Hydrazines & 1,3-DicarbonylsAcetic AcidEthanolStandard
Hydrazines & 1,3-DicarbonylsYb(OTf)₃, InCl₃, or ZrCl₄-Improved

Data compiled from multiple sources indicating the effectiveness of different catalysts.[2][6][7][10]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazoles via the Knorr reaction and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or 1-propanol.[11] Then, add a catalytic amount of a protic acid, for example, a few drops of glacial acetic acid.[11]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[4] Note that this addition can be exothermic.[1]

  • Heating: Heat the reaction mixture to reflux (e.g., approximately 100°C for 1-propanol) for 1-3 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[4]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[1]

    • If a solid forms, collect the product by vacuum filtration.[4] Wash the collected solid with a small amount of cold water or another appropriate solvent.[1]

    • If no solid forms, the solvent can be removed under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester and hydrazine.

  • Reactant Preparation: In a suitable flask, dissolve the β-ketoester (e.g., ethyl benzoylacetate, ~3 mmol) in a solvent like 1-propanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (~6 mmol, 2 equivalents).

  • Reaction: Heat the mixture at reflux for approximately 1 hour.

  • Product Isolation: Cool the reaction mixture. The product may precipitate upon cooling. The precipitation can be further induced by the addition of water.

  • Purification: Collect the solid product by filtration and wash with water. The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 1,3-Dicarbonyl to Flask B 2. Add Solvent & Catalyst A->B C 3. Add Hydrazine Derivative B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Cool Reaction & Precipitate E->F G 7. Filter Product F->G H 8. Purify by Recrystallization or Chromatography G->H

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

troubleshooting_yield Start Low Yield? IncompleteReaction Reaction Incomplete? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No Action1 Increase Time/Temp or Change Catalyst IncompleteReaction->Action1 Yes PurificationLoss Loss During Purification? SideProducts->PurificationLoss No Action2 Optimize Conditions (Solvent, pH, Temp) SideProducts->Action2 Yes StartingMaterials Starting Materials Pure? PurificationLoss->StartingMaterials No Action3 Refine Purification Technique PurificationLoss->Action3 Yes Action4 Use Fresh/Purified Reagents StartingMaterials->Action4 No

Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.

References

Technical Support Center: Synthesis of 1,3,5-Trimethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 1,3,5-trimethyl-1H-pyrazole, a common building block in pharmaceutical and agrochemical research. The primary focus is on the Knorr pyrazole synthesis, the most prevalent method for this compound, which involves the condensation of acetylacetone with methylhydrazine.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide addresses specific issues that may arise during the synthesis of 1,3,5-trimethyl-1H-pyrazole.

SymptomPossible Cause(s)Suggested Solution(s)
Multiple Spots on TLC Plate 1. Incomplete reaction, leaving unreacted acetylacetone or methylhydrazine. 2. Formation of intermediate pyrazoline species. 3. Presence of impurities in starting materials.1. Ensure the reaction is monitored by TLC until the starting material spot disappears. Extend reflux time if necessary. 2. Purify the crude product using column chromatography on silica gel or neutral alumina.[1] 3. For basic pyrazoles, consider deactivating silica gel with triethylamine.[1] 4. Vacuum distillation is an effective purification method for this compound.[2]
Low Product Yield 1. Sub-optimal reaction conditions (time, temperature, catalyst amount). 2. Loss of product during aqueous work-up or extraction. 3. Inefficient purification. 4. Exothermic reaction was not controlled, leading to side products.1. Ensure a catalytic amount of acid (e.g., glacial acetic acid) is used.[2] 2. Add methylhydrazine slowly to control the initial exothermic reaction.[2] 3. Saturate the aqueous layer with salt (e.g., NaCl) during extraction to minimize the product's solubility. 4. Combine all organic extracts and dry thoroughly before solvent evaporation.
Product is a Yellow Oil or Low-Melting Solid 1. The melting point of 1,3,5-trimethyl-1H-pyrazole is low (38-41 °C), so it may exist as an oil or melt at slightly above room temperature.[3] 2. Presence of residual solvent. 3. Impurities are depressing the melting point.1. Confirm the product's identity via spectroscopic methods (NMR, GC-MS). 2. Dry the product under high vacuum to remove all volatile residues.[1] 3. If impurities are suspected, purify via vacuum distillation, recrystallization from a non-polar solvent (e.g., hexanes), or column chromatography.[1][2]
Final Product is Colored 1. Presence of trace impurities or degradation products.1. Activated Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir briefly, and filter through celite.[1] 2. Recrystallization: This technique is often effective at leaving colored impurities in the mother liquor.[1] 3. Silica Gel Plug: Dissolve the compound and pass it through a short column (plug) of silica gel to adsorb colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine?

A1: The most common impurities are typically unreacted starting materials (acetylacetone and methylhydrazine) due to an incomplete reaction. Because acetylacetone is a symmetrical β-dicarbonyl, the formation of regioisomers is not a concern, which is a common side reaction in other pyrazole syntheses.[4][5] In some cases, partially cyclized or non-aromatized pyrazoline intermediates may also be present.

Q2: My reaction seems to be stalled and TLC shows significant starting material even after several hours of reflux. What should I do?

A2: First, verify that a catalytic amount of acid, such as glacial acetic acid, was added, as it is crucial for the condensation.[2] If the catalyst is present, you can try extending the reflux time and monitoring the reaction progress every hour by TLC. Ensure the reaction temperature is appropriate for the solvent being used (e.g., the boiling point of ethanol).

Q3: Is it possible to purify 1,3,5-trimethyl-1H-pyrazole without using column chromatography?

A3: Yes. Vacuum distillation is a highly effective method for purifying this compound, especially on a larger scale.[2] Recrystallization is another option if a suitable solvent system can be found.[2] Additionally, since pyrazoles are basic, you can perform an acid-base extraction. This involves dissolving the crude product in an organic solvent, extracting with a dilute mineral acid (e.g., HCl) to form the pyrazole salt in the aqueous layer, washing the aqueous layer with solvent to remove neutral impurities, and then neutralizing the aqueous layer with a base to recover the purified pyrazole, followed by extraction.[1][6]

Q4: How critical is the stoichiometry of acetylacetone and methylhydrazine?

A4: The stoichiometry is very important for maximizing yield and minimizing impurities. Using a 1:1 molar ratio is standard.[2] An excess of methylhydrazine can complicate purification, while an excess of acetylacetone will remain as a significant impurity in the crude product. Careful measurement of both reagents is recommended.

Synthesis and Purification Data

The following table summarizes yields from different synthetic approaches for substituted pyrazoles, providing a comparative perspective.

MethodReactantsKey ConditionsReported Yield
Knorr Pyrazole Synthesis Acetylacetone, MethylhydrazineEthanol solvent, glacial acetic acid catalyst, reflux for 2-4 hours.[2]Generally high; specific yield depends on scale and purification.
One-Pot Enzymatic Synthesis Benzaldehydes, Phenyl hydrazines, β-nitrostyrenesImmobilized lipase catalyst (TLL@MMI), Ethanol, 45 °C.[7]49 - 90%
Related Ionic Liquid Synthesis 1,3,5-trimethyl-1H-pyrazole, BromoethaneChloroform solvent, heated reflux for 70 hours.84.3% (for the bromide salt product)[8]

Experimental Protocol: Knorr Synthesis of 1,3,5-Trimethyl-1H-Pyrazole

This protocol is a standard laboratory procedure for the synthesis of 1,3,5-trimethyl-1H-pyrazole.[2]

Materials:

  • Acetylacetone

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution dropwise. A mild exothermic reaction may be observed; maintain control of the temperature if necessary with a water bath.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Visualized Workflows

The following diagrams illustrate the chemical reaction pathway and a logical workflow for troubleshooting common experimental issues.

reaction_pathway Synthesis Pathway of 1,3,5-Trimethyl-1H-Pyrazole acetylacetone Acetylacetone catalyst H+ (cat.) Ethanol, Reflux methylhydrazine Methylhydrazine intermediate Condensation Intermediate (Hydrazone) catalyst->intermediate + impurities Potential Impurities: - Unreacted Starting Materials - Pyrazoline Intermediate catalyst->impurities Incomplete Reaction product 1,3,5-Trimethyl-1H-Pyrazole (Desired Product) intermediate->product Cyclization & Aromatization

Caption: Reaction scheme for the Knorr synthesis of 1,3,5-trimethyl-1H-pyrazole.

troubleshooting_workflow Troubleshooting Workflow for Pyrazole Synthesis start Analyze Crude Product (TLC, NMR) issue_purity Purity Issue? (Multiple TLC spots) start->issue_purity issue_yield Low Yield? issue_purity->issue_yield No sol_purity_1 Column Chromatography issue_purity->sol_purity_1 Yes issue_form Wrong Physical Form? (Oil, colored) issue_yield->issue_form No sol_yield Optimize Reaction: - Check Catalyst - Extend Reflux Time - Control Temp issue_yield->sol_yield Yes sol_form_1 Dry under High Vacuum issue_form->sol_form_1 Yes end_node Pure Product issue_form->end_node No sol_purity_2 Vacuum Distillation sol_purity_1->sol_purity_2 sol_purity_3 Recrystallization sol_purity_2->sol_purity_3 sol_purity_3->end_node Purity OK sol_yield->start Re-run Synthesis sol_form_2 Decolorize w/ Charcoal sol_form_1->sol_form_2 sol_form_3 Purify (see Purity Solutions) sol_form_2->sol_form_3 sol_form_3->end_node Form OK

References

resolving impurities in (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in samples of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities can originate from several sources, including unreacted starting materials from the synthesis, by-products formed during the reaction, residual solvents used in the synthesis or purification process, and degradation of the product during storage.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. Using an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative degradation.

Q3: What are the expected spectral characteristics of pure this compound?

A3: The expected spectral data for the pure compound can be found in the data summary tables below. These tables provide typical chemical shifts for ¹H and ¹³C NMR and an expected mass-to-charge ratio for mass spectrometry.

Troubleshooting Guide: Resolving Impurities

Issue 1: My sample shows the presence of unreacted starting materials when analyzed by HPLC.

Possible Cause: The chemical reaction may not have gone to completion.

Solution:

  • Reaction Monitoring: Ensure the reaction is monitored until completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Conditions: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.

  • Purification: If the reaction cannot be driven to completion, the unreacted starting materials will need to be removed through a purification step such as column chromatography or recrystallization.

Issue 2: I am observing unexpected peaks in the HPLC chromatogram of my sample.

Possible Cause: These peaks could be by-products of the synthesis, isomers, or degradation products.

Solution:

  • Identify the Impurity: Use a hyphenated technique like LC-MS or GC-MS to identify the mass of the unknown impurity. This can provide clues to its structure. High-resolution mass spectrometry can help in determining the elemental composition.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the impure sample. The signals corresponding to the impurities can help in their structural elucidation.

  • Purification Strategy: Once the nature of the impurity is understood, a suitable purification strategy can be devised. For example, if the impurity is more polar than the desired product, a normal-phase column chromatography might be effective. If the impurity has different solubility properties, recrystallization from an appropriate solvent system could be used.

Issue 3: My NMR spectrum shows residual solvent peaks.

Possible Cause: Incomplete removal of solvents after synthesis or purification.

Solution:

  • Drying under High Vacuum: Dry the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Lyophilization: If the compound is soluble in water or other suitable solvents, lyophilization (freeze-drying) can be an effective method for removing residual solvents.

  • Azeotropic Distillation: For certain high-boiling point solvents, azeotropic distillation with a lower-boiling point solvent can be used to facilitate their removal.

Data Presentation

Table 1: Typical HPLC Purity Analysis Parameters

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention TimeDependent on the specific system, but the product should be a sharp, well-defined peak.

Table 2: Expected NMR and MS Data for Pure this compound

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.75 (s, 3H, N-CH₃), 3.65 (s, 2H, CH₂COOH), 2.25 (s, 3H, C-CH₃), 2.20 (s, 3H, C-CH₃). Note: The COOH proton may be a broad singlet or not observed.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 175.0 (COOH), 148.0 (C), 138.0 (C), 110.0 (C), 35.0 (N-CH₃), 30.0 (CH₂), 12.0 (C-CH₃), 10.0 (C-CH₃).
MS (ESI+) [M+H]⁺ = 183.1133 m/z

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 254 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Recrystallization for Purification

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.

  • Dissolution: In a flask, add the impure this compound and the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

impurity_workflow start Impure Sample of This compound analytical_chem Analytical Chemistry (HPLC, LC-MS, NMR) start->analytical_chem impurity_id Impurity Identification analytical_chem->impurity_id purification Purification Strategy (Recrystallization, Chromatography) impurity_id->purification reanalyze Re-analyze for Purity purification->reanalyze pure_compound Pure Compound reanalyze->purification Impurity Remains reanalyze->pure_compound Purity Confirmed recrystallization_workflow start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Induce Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Technical Support Center: Pyrazole Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2][3]

Common Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Increase the reaction time or temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1][4] For some condensation reactions, refluxing or using microwave-assisted synthesis can significantly improve yields and shorten reaction times.[3]

      • Catalyst: The choice and amount of catalyst are critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[3][5] In some cases, Lewis acids or other catalysts may be more effective.[3]

  • Purity of Starting Materials: Impurities in the starting materials, such as the 1,3-dicarbonyl compound or the hydrazine derivative, can lead to side reactions that lower the yield and complicate purification.[1] Hydrazine derivatives can also degrade over time.

    • Troubleshooting:

      • Ensure the purity of your reactants. Using freshly opened or purified reagents is recommended.[1]

  • Suboptimal Reaction Conditions: The solvent, stoichiometry, and pH can all impact the reaction outcome.

    • Troubleshooting:

      • Solvent: The choice of solvent can be critical. For instance, in some cyclocondensation reactions, aprotic dipolar solvents like DMF, NMP, or DMAc have shown better results than polar protic solvents like ethanol.[6]

      • Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[1]

      • pH Control: If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting the formation of byproducts. Adding a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields.

    • Troubleshooting:

      • Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of a mixture of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Nature of the Base and Cation: The choice of base and the nature of the cation can control the regioselectivity of N-alkylation reactions of unsymmetrical pyrazoles.[7][8]

  • Catalyst Selection: A highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N2-alkylated regioisomers.[9]

  • Functional Group Tuning: The regioselectivity of pyrazole alkylation can be controlled by tuning the substituents in the azole ring.[7][8]

  • Reaction Conditions: In some cases, a non-coordinating base like 2,6-lutidine can promote regioselective N-alkylation.[10]

  • Post-Cyclization Functionalization: This approach can offer better control over regioselectivity, which is crucial when introducing specific substituents like a nitro group at the desired position.[11]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I purify my product?

A3: Discoloration of the reaction mixture is a common observation, especially in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Purification Strategies:

  • Recrystallization: This is an effective method for purifying the crude solid product. Common solvents for recrystallization of pyrazoles include ethanol, ethanol/water mixtures, or dioxane.[2]

  • Column Chromatography: For mixtures of regioisomers or other closely related impurities, purification by column chromatography on silica gel is often necessary.[1][6]

  • Acid Addition Salt Formation: Pyrazoles can be purified by converting them into acid addition salts, which can then be precipitated or crystallized from organic solvents.[12][13] The purified pyrazole can then be regenerated by treatment with a base.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrazole derivatization reactions.

G start Start: Pyrazole Derivatization problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Yield regio_issue Poor Regioselectivity problem->regio_issue Selectivity purity_issue Impure Product problem->purity_issue Purity check_purity Assess Starting Material Purity low_yield->check_purity change_base Modify Base/ Catalyst System regio_issue->change_base purification_method Select Appropriate Purification Method purity_issue->purification_method optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_cond check_stoich Verify Stoichiometry optimize_cond->check_stoich consider_side_rxn Investigate Side Reactions check_stoich->consider_side_rxn success Successful Derivatization consider_side_rxn->success functional_group Tune Functional Groups change_base->functional_group functional_group->success recrystallization Recrystallization purification_method->recrystallization Crystalline Solid chromatography Column Chromatography purification_method->chromatography Isomers/Close Impurities salt_formation Acid Addition Salt Formation purification_method->salt_formation Base-Soluble Impurities recrystallization->success chromatography->success salt_formation->success

Caption: Troubleshooting workflow for pyrazole derivatization.

Common Side Reactions

Understanding potential side reactions is crucial for optimizing your pyrazole synthesis. The following diagram illustrates some common side reactions.

G reactants 1,3-Dicarbonyl + Hydrazine Derivative desired_product Desired Pyrazole Product reactants->desired_product Main Reaction Pathway side_reactions Side Reactions reactants->side_reactions regioisomers Regioisomer Formation side_reactions->regioisomers incomplete_cyclization Incomplete Cyclization side_reactions->incomplete_cyclization hydrazone_hydrolysis Hydrazone Hydrolysis side_reactions->hydrazone_hydrolysis over_alkylation Over-alkylation side_reactions->over_alkylation

Caption: Common side reactions in pyrazole synthesis.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis, based on common observations in the literature.

ParameterConditionEffect on YieldCitation
Temperature IncreasedGenerally increases rate and yield, but can also promote side reactions.[1][14]
Reaction Time OptimizedEnsures completion of the reaction; too long can lead to degradation.[1][3]
Solvent Aprotic vs. ProticAprotic dipolar solvents can sometimes give better yields than protic solvents.[6]
Catalyst Acid/BaseCrucial for facilitating condensation; choice and amount need optimization.[3]
Stoichiometry Excess HydrazineA slight excess (1.0-1.2 eq) can drive the reaction to completion.[1]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure for the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (or its salt) (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (if needed, e.g., a few drops of glacial acetic acid or mineral acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added to neutralize the released acid.[1]

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate product precipitation.[2]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Experimental Workflow for Synthesis and Purification

The following diagram outlines a general experimental workflow for the synthesis and purification of pyrazole derivatives.

G start Start reaction_setup Reaction Setup: - Reactants - Solvent - Catalyst start->reaction_setup reaction Reaction: - Heating/Stirring - Monitoring (TLC/LC-MS) reaction_setup->reaction workup Workup: - Cooling - Precipitation/Extraction reaction->workup isolation Isolation: - Filtration workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification analysis Product Analysis: - NMR - MS - Melting Point purification->analysis end End analysis->end

Caption: Experimental workflow for pyrazole synthesis.

References

stability issues of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of this compound in solution.

Problem Possible Cause Recommended Solution
Compound precipitates out of solution. Poor solubility in the chosen solvent.The pyrazole ring structure can confer both lipophilicity and some water solubility.[1] Consider using a co-solvent system. For pyrazole derivatives, organic solvents like ethanol, methanol, and acetone are often effective.[2] Temperature can also influence solubility; gentle warming may help, but monitor for degradation.[2]
pH of the solution is at or near the isoelectric point.As an acetic acid derivative, the compound's solubility is likely pH-dependent. Adjust the pH away from its pKa to increase solubility. In acidic solutions (pH < pKa), the carboxylic acid will be protonated, while in basic solutions (pH > pKa), it will be deprotonated, which may enhance solubility in aqueous media.
Solvent evaporation.Ensure containers are tightly sealed, especially when working with volatile organic solvents.[3][4][5]
Loss of compound over time in solution. Chemical degradation.Pyrazole rings are generally stable but can be susceptible to degradation under harsh conditions such as strong acids/bases, high temperatures, or oxidizing agents.[6] It is crucial to perform forced degradation studies to identify the conditions under which the compound is unstable.[7][8][9][10]
Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption. Include a rinse step with the mobile phase or a strong solvent during sample transfer to ensure complete recovery.
Appearance of new peaks in chromatogram. Formation of degradation products.This indicates compound instability under the current storage or experimental conditions. Forced degradation studies are essential to identify and characterize these new peaks.[7][10] These studies help in understanding the degradation pathways.[7][10]
Contamination.Ensure all solvents are of high purity and glassware is thoroughly cleaned. Run a blank analysis of the solvent to rule out contamination.
Inconsistent analytical results. Instability of the compound in the analytical mobile phase.Evaluate the stability of the compound in the mobile phase over the typical analysis time. If degradation is observed, consider adjusting the mobile phase composition or pH, or using a faster analytical method.
Photodegradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.[9] Photostability testing is a key component of forced degradation studies.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

A1: For optimal stability, solutions of this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated place.[3][4] For short-term storage, refrigeration is recommended. For long-term storage, consider freezing the solution, but perform freeze-thaw stability studies to ensure the compound remains stable. Protect solutions from light to prevent photodegradation.[9]

Q2: How can I assess the stability of this compound in my specific formulation?

A2: A forced degradation study is the most effective way to determine the intrinsic stability of the compound.[7][10] This involves subjecting the compound in your formulation to a range of stress conditions more severe than it would typically encounter. The goal is to induce degradation to a small extent (e.g., 5-20%) to identify potential degradation products and pathways.[7]

Q3: What conditions should I include in a forced degradation study?

A3: A comprehensive forced degradation study should include the following conditions:

  • Acid Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).[8]

  • Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).[8]

  • Oxidation: Expose the solution to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

  • Photostability: Expose the solution to UV and visible light.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for developing stability-indicating methods. An ideal stability-indicating method should be able to separate the parent compound from all potential degradation products.[10] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products formed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a specified time.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify any degradation products formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (80°C) prep->thermal photo Photostability (UV/Vis Light) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Assess Degradation & Identify Products hplc->eval

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat, H+/OH- n_oxide N-Oxide Derivative parent->n_oxide H2O2 hydroxylated Hydroxylated Pyrazole Ring parent->hydroxylated H2O2

Caption: Potential degradation pathways.

troubleshooting_logic start Inconsistent Results? check_stability Check Solution Stability in Mobile Phase start->check_stability Yes end Consistent Results start->end No check_light Evaluate Photostability check_stability->check_light Stable modify_method Modify Analytical Method (e.g., change mobile phase, runtime) check_stability->modify_method Unstable check_temp Assess Thermal Stability check_light->check_temp Stable protect_light Use Amber Vials/ Protect from Light check_light->protect_light Unstable control_temp Control Sample Temperature check_temp->control_temp Unstable check_temp->end Stable modify_method->end protect_light->end control_temp->end

Caption: Troubleshooting inconsistent analytical results.

References

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the challenges of working with pyrazole-based compounds in a research setting. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the solubility of these compounds for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?

A1: This common issue is known as "crashing out" or "antisolvent precipitation."[1] Pyrazole-based compounds are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates.

To prevent this, consider the following strategies:

  • Reduce the final DMSO concentration: A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[1]

  • Optimize the dilution protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.

  • Use a pre-warmed buffer: Increasing the temperature of the aqueous buffer can sometimes improve the solubility of the compound during dilution.[2]

  • Employ sonication: Sonication can help to break down aggregates and enhance the dispersion of the compound in the aqueous medium.[3]

Q2: What are the best solvents to use for my pyrazole-based compound?

A2: The optimal solvent depends on the specific pyrazole derivative's polarity.[4] Generally, pyrazoles are more soluble in organic solvents than in water.[2]

  • Primary Solvents: For creating high-concentration stock solutions, DMSO is the most commonly used solvent due to its high solubilizing power for a wide range of organic molecules.[1][5] Other organic solvents like ethanol, methanol, and acetone can also be effective.[2]

  • Co-solvents: To improve solubility in aqueous solutions, water-miscible organic co-solvents can be used. Effective co-solvents for pyrazole compounds include polyethylene glycol (PEG), such as PEG300 and PEG400, and surfactants like Tween-80.[1][6]

Q3: Can I use pH adjustment to improve the solubility of my pyrazole compound?

A3: Yes, pH can significantly impact the solubility of pyrazole-based compounds, which can act as weak bases or acids depending on their substituents.[7][8] For a pyrazole compound that is a weak base, lowering the pH of the aqueous buffer below its pKa will promote the formation of the more soluble protonated form.[1] Conversely, for an acidic pyrazole, increasing the pH above its pKa will enhance solubility. It is crucial to ensure that the adjusted pH is compatible with your biological assay system (e.g., cells, enzymes).[1][9]

Q4: I've heard about using cyclodextrins to improve solubility. How do they work with pyrazole compounds?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][10][11] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[1][12] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[1][10] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used to solubilize pyrazole compounds for both in vitro and in vivo studies.[1][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

  • Symptom: A visible precipitate forms immediately upon adding the pyrazole-DMSO stock solution to the aqueous assay buffer or cell culture medium.[1]

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Ensure the final DMSO concentration is within the tolerated range for your assay (typically ≤ 0.5%).[1]

    • Modify Dilution Technique: Add the aqueous buffer to the DMSO stock in a stepwise manner with vigorous mixing.

    • Introduce a Co-solvent: Prepare the aqueous buffer with a co-solvent like PEG400 (e.g., up to 40%) or a surfactant like Tween-80 (e.g., up to 5%).[6]

    • Consider Cyclodextrins: Pre-formulate the pyrazole compound with a suitable cyclodextrin before dilution.

Issue 2: Compound "Oiling Out" Instead of Dissolving

  • Symptom: The compound forms an immiscible liquid phase (oil) instead of dissolving or forming a fine precipitate. This occurs when the compound precipitates from the solution at a temperature above its melting point.[4]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Use a larger volume of the primary solvent (e.g., DMSO) to create a more dilute stock solution.

    • Lower the Temperature Slowly: After initial dissolution in a hot solvent (if applicable for stock preparation), allow the solution to cool to room temperature very slowly.[4]

    • Change the Solvent System: Experiment with different co-solvents or a different primary solvent.[4]

    • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization instead of oiling out.[4]

Issue 3: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental replicates or results that are not reproducible. This can be due to inconsistent compound solubility.

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Before each experiment, carefully inspect the final diluted solutions for any signs of precipitation or cloudiness.

    • Perform a Solubility Check: Determine the kinetic solubility of your compound in the final assay buffer to ensure you are working below its solubility limit.

    • Prepare Fresh Dilutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can lead to compound precipitation.[13] Prepare fresh dilutions from a concentrated stock for each experiment.

    • Include a Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO and any co-solvents) in your experiments to account for any effects of the solvent itself.[1]

Data Presentation: Solubility of Pyrazole-Based Compounds

The solubility of pyrazole derivatives is highly dependent on their specific chemical structure. The following table provides examples of the solubility of Celecoxib, a well-known pyrazole-based compound, in various solvents.

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temperature
MethanolFreely SolubleRoom Temperature

Data for Celecoxib.[6]

Note: This data is for illustrative purposes. It is crucial to experimentally determine the solubility of your specific pyrazole compound in the desired solvent and buffer systems.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This method provides a rapid assessment of the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.[5]

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved.[5]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of the assay buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2%.[5]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a DMSO-only control indicates precipitation.[5]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[5]

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[5]

  • Sample Preparation: Add an excess amount of the solid pyrazole compound to a glass vial containing a known volume of the solvent (e.g., assay buffer). The presence of undissolved solid at the end of the experiment is crucial.[5]

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Solid and Liquid Phases: Centrifuge the sample to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[5]

  • Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the pyrazole compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.[5]

  • Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.[5]

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_assay Assay & Analysis cluster_outcome Outcome Problem Poor Solubility of Pyrazole Compound Solvents Optimize Solvent System (DMSO, Co-solvents) Problem->Solvents Initial Approach pH Adjust pH of Aqueous Buffer Problem->pH If Ionizable Cyclodextrins Use Cyclodextrins (HP-β-CD, SBE-β-CD) Problem->Cyclodextrins For Significant Enhancement Assay Perform In Vitro Assay Solvents->Assay pH->Assay Cyclodextrins->Assay Analysis Data Analysis Assay->Analysis Outcome Reliable & Reproducible Experimental Results Analysis->Outcome

Caption: Workflow for enhancing pyrazole compound solubility.

Troubleshooting_Logic Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO concentration ≤ 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO concentration or use serial dilution CheckDMSO->ReduceDMSO No UseCosolvent Add a co-solvent (e.g., PEG, Tween-80) CheckDMSO->UseCosolvent Yes ReduceDMSO->UseCosolvent CheckIonization Is the compound ionizable? UseCosolvent->CheckIonization AdjustpH Adjust buffer pH CheckIonization->AdjustpH Yes UseCyclodextrin Formulate with cyclodextrins CheckIonization->UseCyclodextrin No Success Solubility Issue Resolved AdjustpH->Success UseCyclodextrin->Success

Caption: Troubleshooting logic for pyrazole precipitation.

References

Technical Support Center: Overcoming Resistance to Pyrazole Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding resistance mechanisms related to pyrazole antimicrobial agents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide: Investigating Pyrazole Resistance

Researchers may encounter bacterial isolates that exhibit reduced susceptibility or outright resistance to novel pyrazole compounds. This guide provides a structured approach to identifying the underlying resistance mechanisms.

Quantitative Data Summary: Minimum Inhibitory Concentrations (MICs) of Pyrazole Derivatives against Resistant Strains

The following table summarizes the in vitro activity of various pyrazole derivatives against clinically relevant and multidrug-resistant (MDR) bacterial strains. Lower MIC values indicate greater potency. This data can serve as a baseline for comparison when evaluating new pyrazole compounds.

Compound ClassDerivative ExampleTarget OrganismResistance ProfileMIC (µg/mL)Reference
Pyrazole-Thiazole HybridThiazolo-pyrazole derivativeStaphylococcus aureusMethicillin-Resistant (MRSA)4[1]
Pyrazole-Triazine FusionTriazine-fused pyrazoleEnterobacter cloacaeMultidrug-Resistant0.48[1]
Pyrazole-Triazine FusionTriazine-fused pyrazoleStaphylococcus epidermidisMultidrug-Resistant0.97[1]
Pyrazole HydrazoneN-Benzoic acid derivedAcinetobacter baumannii-4[1]
Pyrazole HydrazoneNaphthyl-substitutedStaphylococcus aureus-0.78–1.56[1]
Pyrazole HydrazoneNaphthyl-substitutedAcinetobacter baumannii-0.78–1.56[1]
Aminoguanidine-derived Pyrazole1,3-diphenyl pyrazoleEscherichia coli-1[1]
Indole-attached Pyrazole ImineIndole-pyrazole imineEscherichia coliDrug-Resistant(IC₅₀) 1.0 µM[1]

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound shows high initial activity, but resistant colonies appear after prolonged incubation. What are the likely resistance mechanisms?

A1: The development of resistance to pyrazole antimicrobial agents likely involves one or more of the following mechanisms, especially if the compound targets DNA gyrase or topoisomerase IV:

  • Target Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE) are a primary mechanism of resistance to quinolone antibiotics, which also target these enzymes.[1][2] These mutations can alter the drug-binding site, reducing the affinity of the pyrazole compound for its target.[2]

  • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[1][3] This reduces the intracellular concentration of the pyrazole agent, preventing it from reaching its target at an effective concentration.[3] Common efflux pumps in Gram-negative bacteria include the AcrAB-TolC and MexAB-OprM systems.[4][5]

  • Reduced Permeability: Alterations in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can limit the uptake of the pyrazole compound.[6]

Q2: How can I determine if target modification is responsible for the observed resistance?

A2: To investigate target modification, you should sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes in both your susceptible parent strain and the resistant isolates.[1][7]

  • Workflow:

    • Isolate genomic DNA from both susceptible and resistant bacterial strains.

    • Amplify the QRDRs of the target genes using PCR with specific primers.

    • Sequence the PCR products.

    • Compare the sequences from the resistant isolates to the susceptible parent strain to identify any mutations.

Commonly observed mutations in quinolone-resistant strains that may be relevant for pyrazole resistance include substitutions in specific codons of gyrA and parC.[1][8]

Q3: What experimental approaches can I use to test for the involvement of efflux pumps in pyrazole resistance?

A3: You can investigate the role of efflux pumps using two main approaches:

  • Use of Efflux Pump Inhibitors (EPIs): Perform MIC assays with your pyrazole compound in the presence and absence of a known broad-spectrum EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC of the pyrazole in the presence of the EPI suggests that efflux is a contributing factor to resistance.[9]

  • Ethidium Bromide (EtBr) Efflux Assay: This is a real-time fluorescence-based assay that measures the accumulation and efflux of EtBr, a known substrate of many efflux pumps.[10][11]

    • Principle: Resistant cells with active efflux pumps will expel EtBr, resulting in lower intracellular fluorescence compared to susceptible cells or cells treated with an EPI.

    • Procedure: Load bacterial cells with EtBr in the presence of an EPI to maximize intracellular concentration. Then, wash the cells and resuspend them in a buffer with and without an energy source (e.g., glucose). Monitor the decrease in fluorescence over time. A faster decrease in fluorescence in the presence of the energy source indicates active efflux.[10]

Q4: My pyrazole compound is active against Gram-positive bacteria but shows poor activity against Gram-negative species. What could be the reason?

A4: The difference in activity is likely due to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets.[1] Additionally, Gram-negative bacteria are equipped with a variety of efflux pumps, such as the AcrAB-TolC system, that can effectively expel antimicrobial agents.[4]

Q5: How can I confirm that my pyrazole compound directly inhibits DNA gyrase or topoisomerase IV?

A5: You can perform an in vitro enzyme inhibition assay using purified DNA gyrase or topoisomerase IV.

  • Workflow:

    • Clone and express the wild-type and potentially mutant gyrA and gyrB (for DNA gyrase) or parC and parE (for topoisomerase IV) subunits.[12][13]

    • Purify the recombinant proteins.

    • Reconstitute the active enzyme complexes.

    • Perform a supercoiling assay (for DNA gyrase) or a decatenation assay (for topoisomerase IV) in the presence of varying concentrations of your pyrazole compound.[12]

    • The inhibition of enzyme activity, measured by a decrease in supercoiled DNA or decatenated kinetoplast DNA, will confirm direct target engagement.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[14]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Pyrazole Compound Dilutions:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHIIB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 256 to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the pyrazole dilutions.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the pyrazole compound that completely inhibits visible bacterial growth.

Protocol 2: Whole-Genome Sequencing (WGS) of Resistant Isolates

This protocol provides a general workflow for WGS using the Illumina platform, adapted from established methods.[15][16]

  • DNA Extraction:

    • Culture the resistant bacterial isolate overnight in an appropriate broth medium.

    • Pellet the cells by centrifugation.

    • Extract high-quality genomic DNA using a commercial kit (e.g., DNeasy® Blood and Tissue Kit, Qiagen), following the manufacturer's instructions for bacterial DNA.

    • Treat the extracted DNA with RNase to remove contaminating RNA.

    • Assess the quality and quantity of the DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

  • Library Preparation:

    • Prepare a sequencing library from the genomic DNA using a commercial kit (e.g., Nextera XT DNA Library Preparation Kit, Illumina). This process involves tagmentation (fragmentation and tagging of DNA), PCR amplification to add sequencing adapters and indexes, and library purification.

    • Quantify the final library and assess its size distribution.

  • Sequencing:

    • Pool the indexed libraries and sequence them on an Illumina sequencing platform (e.g., MiSeq, NextSeq).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the genome de novo or by mapping the reads to a reference genome of a susceptible strain.

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes of interest (e.g., gyrA, gyrB, parC, parE, and regulatory genes for efflux pumps).

Protocol 3: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This protocol is based on fluorometric methods to assess efflux pump activity.[10][17]

  • Cell Preparation:

    • Grow the bacterial strains to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • EtBr Loading:

    • Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL.

    • Add an efflux pump inhibitor (e.g., CCCP at a sub-inhibitory concentration) to facilitate EtBr accumulation.

    • Incubate at room temperature for 1 hour to allow for maximum loading.

  • Efflux Measurement:

    • Centrifuge the loaded cells, discard the supernatant, and wash with PBS to remove extracellular EtBr.

    • Resuspend the cells in PBS with and without an energy source (e.g., 25 mM glucose).

    • Immediately transfer the suspensions to a 96-well black microplate.

    • Monitor the fluorescence (excitation ~530 nm, emission ~585 nm) over time using a plate reader. A decrease in fluorescence indicates EtBr efflux.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A more rapid decrease in fluorescence in the presence of glucose compared to its absence indicates energy-dependent efflux. Compare the efflux rates of resistant and susceptible strains.

Visualizations

Diagram 1: Potential Resistance Pathways to Pyrazole Antimicrobial Agents

ResistancePathways Potential Resistance Pathways to Pyrazole Agents cluster_resistance Resistance Mechanisms pyrazole Pyrazole Agent target DNA Gyrase / Topoisomerase IV pyrazole->target Binds to inhibition Target Inhibition target->inhibition death Bacterial Cell Death inhibition->death target_mod Target Modification (gyrA, parC mutations) target_mod->target Alters binding site efflux Increased Efflux (e.g., AcrAB-TolC overexpression) efflux->pyrazole Expels agent permeability Reduced Permeability (Porin loss) permeability->pyrazole Blocks entry

Caption: Overview of likely resistance mechanisms to pyrazole agents.

Diagram 2: Experimental Workflow for Investigating Target Modification

TargetModificationWorkflow Workflow: Investigating Target Modification start Start: Resistant Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of gyrA, gyrB, parC, parE dna_extraction->pcr sequencing Sanger or NGS Sequencing pcr->sequencing analysis Sequence Analysis vs. Susceptible Strain sequencing->analysis mutation Mutation Identified? analysis->mutation end_yes Conclusion: Target Modification Likely mutation->end_yes Yes end_no Investigate Other Mechanisms mutation->end_no No

Caption: Step-by-step process for identifying target gene mutations.

Diagram 3: Logic Diagram for Troubleshooting Pyrazole Inefficacy

TroubleshootingLogic Troubleshooting Pyrazole Inefficacy start Issue: Pyrazole compound is ineffective mic_check Confirm MIC against susceptible strain start->mic_check mic_high Compound has low intrinsic activity mic_check->mic_high High MIC mic_low Compound is potent, resistance is present mic_check->mic_low Low MIC epi_test Test with Efflux Pump Inhibitor (EPI) mic_low->epi_test mic_reduced MIC reduced with EPI? epi_test->mic_reduced efflux_implicated Efflux is a likely mechanism mic_reduced->efflux_implicated Yes sequence_targets Sequence target genes (gyrA, parC, etc.) mic_reduced->sequence_targets No mutation_found Mutations found? sequence_targets->mutation_found target_mod_implicated Target modification is a likely mechanism mutation_found->target_mod_implicated Yes other_mechanisms Consider other mechanisms (e.g., permeability, degradation) mutation_found->other_mechanisms No

Caption: A logical approach to diagnosing pyrazole resistance.

References

Technical Support Center: Biological Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the biological evaluation of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when working with pyrazole derivatives in biological assays?

A1: Researchers often face challenges related to the poor aqueous solubility of many pyrazole derivatives, which can lead to precipitation in assay buffers and cell culture media.[1][2] Compound stability, particularly in solvents like DMSO and aqueous solutions, is another critical factor that can affect experimental reproducibility.[3] Additionally, off-target effects and metabolic instability can complicate the interpretation of results.[4]

Q2: How can I improve the solubility of my pyrazole derivative for in vitro experiments?

A2: Several strategies can be employed to enhance the solubility of pyrazole derivatives. These include:

  • pH adjustment: For weakly basic pyrazoles, lowering the pH of the aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.

  • Use of co-solvents: While DMSO is a common solvent, its concentration should be kept low (typically <0.5%) in cell-based assays to avoid toxicity.

  • Employing solubilizing agents: Excipients like cyclodextrins can encapsulate poorly soluble compounds, enhancing their apparent aqueous solubility.

  • Nanosuspensions: Creating nanosuspensions can increase the dissolution rate of the compound.[5]

Q3: What is the recommended method for preparing and storing pyrazole derivative stock solutions?

A3: Stock solutions are typically prepared in a high-purity, anhydrous organic solvent such as DMSO. To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term storage.[3] Before use, vials should be brought to room temperature to prevent condensation of moisture into the solution.

Q4: How do I interpret variable IC50 values for my pyrazole derivatives?

A4: Variability in IC50 values can arise from several factors, including compound solubility and stability issues, differences in experimental protocols between labs, and the specific cell line or enzyme being tested.[6][7] It is crucial to ensure consistent experimental conditions and to characterize the physicochemical properties of your compounds. Comparing your results with a known standard or reference compound can also aid in interpretation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
  • Symptom: Visible precipitate forms upon dilution of the DMSO stock solution into the aqueous assay buffer.

  • Possible Cause: The aqueous solubility of the pyrazole derivative is exceeded. This is a common issue when a compound highly soluble in an organic solvent is rapidly diluted into an aqueous medium.[2]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The intended final concentration may be too high. Test a lower concentration range.

    • Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock in the aqueous buffer.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

    • Use of Solubilizing Agents: Consider the addition of solubility enhancers like cyclodextrins to your assay buffer.

Issue 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
  • Symptom: High variability between replicate wells or experiments.

  • Possible Causes:

    • Compound Instability: The pyrazole derivative may be degrading in the cell culture medium over the incubation period.[3]

    • Incomplete Solubilization of Formazan Crystals: In an MTT assay, the purple formazan crystals may not fully dissolve, leading to inaccurate absorbance readings.

    • Interference with the Assay: The compound itself may absorb light at the same wavelength as the formazan product or interfere with the cellular reduction of MTT.

  • Troubleshooting Steps:

    • Assess Compound Stability: Pre-incubate the compound in the assay medium for the duration of the experiment and then test its activity to check for degradation.

    • Optimize Formazan Solubilization: Ensure thorough mixing after adding the solubilization solution. Using a multi-channel pipette to triturate the solution in each well can help. An overnight incubation with a gentle shaking might be necessary.[8]

    • Include Proper Controls: Run controls with the compound in cell-free medium to check for any direct absorbance by the compound.

    • Alternative Viability Assays: If interference is suspected, consider using an alternative cytotoxicity assay such as the MTS or XTT assay, where the formazan product is soluble in the culture medium.[9]

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference) 4.50.05877.6
Compound 5s 183.122.5172.95
Compound 5u 130.121.7974.92
Compound 5r 204.513.1764.40
Compound 5t 103.524.6622.21

Data compiled from literature reports.[10]

Table 2: Cytotoxicity of Pyrazole-Imidazoline Derivatives against T. cruzi Amastigotes and Vero Cells

CompoundT. cruzi Amastigotes IC50 (µM)Vero Cells CC50 (µM)Selectivity Index (SI) (CC50 / IC50)
3g 6.09 ± 0.52> 500> 82.1
3j 2.75 ± 0.62479.66174.4
3m 3.58 ± 0.25> 500> 139.7
Benznidazole (Reference) 2.91 ± 0.31> 500> 171.8

Data represents mean ± standard deviation.[11]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a generalized method for assessing the cytotoxicity of pyrazole derivatives against adherent cell lines.

Materials:

  • 96-well flat-bottom microplates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[13]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the IC50 values of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor Solution

  • Arachidonic Acid (substrate)

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • Known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.

  • Enzyme Dilution: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Setup: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control and wells with the known inhibitors as positive controls. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Mandatory Visualizations

experimental_workflow_MTT_assay cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 3-4: Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment prep_dilutions Prepare Pyrazole Derivative Dilutions add_compounds Add Compounds to Cells prep_dilutions->add_compounds incubate_exp Incubate for Exposure Period add_compounds->incubate_exp add_mtt Add MTT Reagent incubate_mtt Incubate 2-4h add_mtt->incubate_mtt Formazan formation solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for an MTT-based cytotoxicity assay.

signaling_pathway_COX cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors membrane_phospholipids Membrane Phospholipids pla2 PLA2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleavage cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (Homeostatic) cox1->prostaglandins_h prostaglandins_i Prostaglandins (Inflammatory) cox2->prostaglandins_i non_selective Non-selective NSAIDs non_selective->cox1 inhibit non_selective->cox2 inhibit selective Selective COX-2 Inhibitors (e.g., Pyrazole Derivatives) selective->cox2 inhibit VEGFR2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds & activates plc PLCγ vegfr2->plc activates pi3k PI3K vegfr2->pi3k activates pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK (MAPK) mek->erk proliferation Cell Proliferation, Angiogenesis erk->proliferation akt Akt pi3k->akt survival Cell Survival akt->survival pyrazole_inhibitor Pyrazole Derivative (VEGFR-2 Inhibitor) pyrazole_inhibitor->vegfr2 inhibits

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the known biological activities of various pyrazole compounds, with a particular focus on the potential activities of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. Due to a lack of specific experimental data for this particular compound in the reviewed literature, this comparison is based on structure-activity relationships (SAR) extrapolated from studies on structurally similar pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes are key to the inflammatory cascade, and their inhibition is a major target for non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data on Anti-inflammatory Activity of Pyrazole Derivatives

Compound/Derivative ClassTargetPotency (IC₅₀/ED₅₀)Reference CompoundExperimental ModelReference
1,3,5-Triaryl-2-pyrazoline derivativesCOX-2Comparable to CelecoxibCelecoxibIn vitro COX inhibition assay, in vivo carrageenan-induced paw edema[3]
Pyrazole-thiohydantoin and pyrazole-methylsulfonyl hybridsNot specifiedED₅₀ = 55.83 - 88.28 µmol/kgCelecoxibIn vivo anti-inflammatory activity[2]
1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleNot specifiedComparable to IndomethacinIndomethacinCarrageenan-induced edema and acetic acid-induced capillary permeability in mice[1]
O-Propargylated-N-acetylpyrazole analogsNot specifiedNot specifiedIndomethacinCarrageenan-induced paw edema in rats[4]

Based on the general structure of pyrazole acetic acids, it is plausible that this compound could exhibit anti-inflammatory effects. The acetic acid moiety is a common feature in many NSAIDs and may contribute to COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or reference drug (e.g., Indomethacin, Celecoxib) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.

Signaling Pathway: Prostaglandin Biosynthesis

prostaglandin_pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG₂ COX_Enzymes->PGG2 PGH2 PGH₂ PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[5][6] The presence of different substituents on the pyrazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Data on Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Organism(s)Potency (MIC)Reference CompoundExperimental MethodReference
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazolesAcinetobacter baumannii (MDR)512 - 1024 µg/mLNot specifiedBroth microdilution[5]
4,5-Dihydro-1H-pyrazole-1-carboximidamide hydrochlorideSalmonella spp.62.5 µg/mL (MIC₉₀)Not specifiedBroth microdilution[6]
Pyrazole carboxylic and dicarboxylic acid derivativesGram-positive and Gram-negative bacteriaNot specifiedNot specifiedNot specified[5]

The acetic acid moiety in the target compound, this compound, is known to possess antibacterial properties.[7][8] This suggests that the target compound could have inherent antimicrobial activity, potentially enhanced by the pyrazole core.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antitumor Activity

The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their potential as antitumor agents.[9][10] The mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.

Comparative Data on Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Cell Line(s)Potency (IC₅₀)Mechanism of ActionReference
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC-33.9 - 35.5 µMBcl-2 inhibition, DNA damage[9][10]
Pyrazole-s-triazine derivativesMCF-7, HCT-116, HepG20.50 - 5.42 µMEGFR/PI3K/AKT/mTOR signaling inhibition[11][12]

While there is no specific data on the anticancer activity of this compound, the general anticancer potential of pyrazole derivatives suggests that it could be a candidate for further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway: EGFR/PI3K/AKT/mTOR Pathway

anticancer_pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrazoles Pyrazole-s-triazines Pyrazoles->EGFR Inhibition Pyrazoles->PI3K Pyrazoles->AKT Pyrazoles->mTOR

References

validation of the anti-inflammatory effects of trimethyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of pyrazole derivatives, with a focus on their validation through experimental data. While the primary interest is on trimethyl-pyrazole derivatives, the available literature provides broader data on substituted pyrazole derivatives, which are presented here to illustrate the therapeutic potential of this chemical class. The information is intended to support research and development in the field of anti-inflammatory drug discovery.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of various pyrazole derivatives compared to commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives and Comparator Drugs

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Pyrazole Derivatives
Compound 13i (a 1,3,5-triaryl-2-pyrazoline)--Moderate COX-2 Selectivity
Compound 35 (Isonicotinic acid derivative)-1.42 ± 0.1-
Compound 36 (Isonicotinic acid derivative)-8.6 ± 0.5-
Pyrrolizine-containing pyrazole 30--3.64
Pyrrolizine-containing pyrazole 31--3.48
Pyridazinone-containing pyrazole 24a-0.0155624
Pyridazinone-containing pyrazole 24b-0.0197738
Comparator Drugs
Celecoxib>1002.2 ± 0.3>45.45
Celecoxib-0.04-[1]
Celecoxib-0.06405[2]
Ibuprofen133700.035[3]
Ibuprofen1.4 ± 0.4>100<0.014

Data sourced from multiple studies; direct comparison should be made with caution due to variations in experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DrugDose (mg/kg)Time Point (h)% Inhibition of Edema
Pyrazole Derivatives
Compound 13i (a 1,3,5-triaryl-2-pyrazoline)--Close to Celecoxib
Pyrrolizine-containing pyrazole 30-344.79
Pyrrolizine-containing pyrazole 31-352.31
Pyrrolizine-containing pyrazole 34-350.58
Compound 6b-485.78 ± 0.99
Comparator Drugs
Celebrex (Celecoxib)-483.76
Indomethacin5-Significant inhibition
Ibuprofen-340.82

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, which are key to the inflammatory pathway.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2. The amount of PGE2 produced is quantified, and the inhibitory effect of the test compound is determined.

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: The test compound (e.g., a trimethyl-pyrazole derivative) is dissolved in a suitable solvent (like DMSO) and pre-incubated with the enzyme and co-factors (e.g., hematin and L-epinephrine) for a defined period (e.g., 10 minutes) at 37°C.[4]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[4][5]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., 2.0 M HCl).[4]

  • Quantification: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

Principle: The subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[8][9]

Procedure:

  • Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for a week before the experiment.[6]

  • Compound Administration: The test compound (e.g., a trimethyl-pyrazole derivative) or a reference drug (e.g., Indomethacin) is administered to the rats, typically orally (p.o.) or intraperitoneally (i.p.), at a specific time before the carrageenan injection (e.g., 30 or 60 minutes).[6][10]

  • Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][10]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control (vehicle-treated) group.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivatives Pyrazole Derivatives (e.g., Trimethyl-pyrazoles) Pyrazole_Derivatives->COX2 Inhibition Experimental_Workflow start Start: Compound Synthesis (Trimethyl-pyrazole derivatives) in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro ic50 Determine IC50 values and Selectivity Index in_vitro->ic50 in_vivo In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) ic50->in_vivo Active Compounds edema_measurement Measure Paw Edema and Calculate % Inhibition in_vivo->edema_measurement lead_optimization Lead Optimization (Structure-Activity Relationship) edema_measurement->lead_optimization Efficacious Compounds end Candidate for Further Preclinical Development lead_optimization->end

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole acetic acid analogs, detailing their structure-activity relationships (SAR) in key therapeutic areas. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to facilitate the rational design of novel and more potent therapeutic agents.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of an acetic acid moiety offers a key functional group for interaction with biological targets, leading to a wide range of pharmacological activities. This guide focuses on the SAR of these analogs, primarily exploring their anti-inflammatory and anticancer properties.

Comparative Analysis of Biological Activity

The biological activity of pyrazole acetic acid analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyrazole acetic acid derivatives have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of COX enzymes. The data reveals that substitutions at the 1, 3, and 5-positions of the pyrazole ring play a crucial role in determining both the potency and selectivity for COX-2 over COX-1.

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib 4-SulfonamidophenylTrifluoromethyl4-Tolyl7.70.07110
PC-406 4-SulfonamidophenylTrifluoromethylIsopropyl>100.0089>1123
PC-407 4-SulfonamidophenylTrifluoromethylNaphthyl0.02750.001914.47
Analog 1 PhenylPhenylH---
Analog 2 4-ChlorophenylPhenylH---
Analog 3 2,4-DichlorophenylPiperidinylcarboxamide4-Iodophenyl---

Note: A higher selectivity index indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Several pyrazole acetic acid analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR in this context is often linked to the inhibition of specific kinases or other cellular targets involved in cancer progression.

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)Cell LineIC50 (µM)
Analog A 1,3-Diphenyl--A549 (Lung)8.0
Analog B 1,3-Diphenyl--HeLa (Cervical)9.8
Analog C 1,3-Diphenyl--MCF-7 (Breast)5.8
Analog D 1,3-Diphenyl4-Bromophenyl-MCF-7 (Breast)5.8
Analog E ---HT-29 (Colon)0.182
Analog F ---HT-29 (Colon)0.172

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological data, detailed experimental methodologies are crucial. The following are protocols for the key assays cited in the evaluation of pyrazole acetic acid analogs.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: To each well of a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the colorimetric or fluorometric probe.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. Include a control group with solvent only (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change in signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole acetic acid analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2][3][4]

Visualizing Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (PGs)->Gastric Mucosa Protection Pyrazole Acetic Acid Analogs Pyrazole Acetic Acid Analogs Pyrazole Acetic Acid Analogs->COX-2 (inducible) Inhibition Phospholipase A2 Phospholipase A2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole acetic acid analogs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Synthesis of Analogs Synthesis of Analogs Start->Synthesis of Analogs Purification Purification Synthesis of Analogs->Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification->Structural Characterization (NMR, MS) In Vitro Assays In Vitro Assays Structural Characterization (NMR, MS)->In Vitro Assays COX Inhibition Assay COX Inhibition Assay In Vitro Assays->COX Inhibition Assay Anticancer (MTT) Assay Anticancer (MTT) Assay In Vitro Assays->Anticancer (MTT) Assay Data Collection Data Collection COX Inhibition Assay->Data Collection Anticancer (MTT) Assay->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Identification Lead Identification SAR Analysis->Lead Identification

Caption: General experimental workflow for the synthesis, screening, and analysis of pyrazole acetic acid analogs.

References

A Comparative Guide to Pyrazole Synthesis: Knorr, Multicomponent, and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. The efficient synthesis of pyrazole derivatives is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of three prominent methods for pyrazole synthesis: the classical Knorr synthesis, a modern multicomponent approach, and a green microwave-assisted method. We present a side-by-side comparison of their performance based on experimental data, detailed protocols for each method, and visual workflows to elucidate the reaction pathways.

Performance Comparison of Pyrazole Synthesis Methods

The selection of a synthetic method for pyrazole derivatives often involves a trade-off between reaction time, yield, operational simplicity, and environmental impact. The following table summarizes quantitative data for the synthesis of representative pyrazole compounds using the Knorr synthesis, a one-pot multicomponent reaction, and a microwave-assisted approach.

MethodProductStarting MaterialsReaction TimeTemperatureYield (%)Reference
Knorr Synthesis 3,5-DimethylpyrazoleAcetylacetone, Hydrazine Sulfate~1.5 hours15°C77-81%[1]
Multicomponent Synthesis 3,5-Diphenyl-1H-pyrazoleBenzaldehyde, Acetophenone, Hydrazine Dihydrochloride30 minutes (reflux) + oxidationRefluxGood[2]
Microwave-Assisted Synthesis Quinolin-2(1H)-one-based pyrazolesQuinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines7-10 minutes120°C68-86%[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table.

Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Hydrazine sulfate (0.50 mole)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90–100°)

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, a thermometer, and a stirrer.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.

  • Dry the product under reduced pressure to yield 37–39 g (77–81%) of product with a melting point of 107–108°C.

  • The product can be recrystallized from approximately 250 ml of 90–100° petroleum ether.

One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol describes a one-pot reaction followed by in-situ oxidation.[2]

Materials:

  • Benzaldehyde (2 mmol)

  • Acetophenone (2 mmol)

  • Hydrazine dihydrochloride (NH₂NH₂·2HCl) (2 mmol)

  • Sodium acetate trihydrate (NaOAc·3H₂O) (2 mmol)

  • Ethanol

  • Potassium bromate (KBrO₃)

  • Potassium bromide (KBr)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a reaction vessel, combine benzaldehyde (0.202 ml, 2 mmol), acetophenone (0.233 ml, 2 mmol), hydrazine dihydrochloride (0.21 g, 2 mmol), and sodium acetate trihydrate (0.272 g, 2 mmol) in ethanol.

  • Reflux the mixture for 30 minutes. The initial product formed is 3,5-diphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline).

  • Cool the reaction mixture.

  • For the oxidation step, treat the resulting pyrazoline mixture with an aqueous solution of KBrO₃-KBr under cold conditions to generate bromine in situ.

  • After the oxidation is complete, isolate the crude product.

  • Purify the product by crystallization from an ethyl acetate and hexane mixture to obtain 3,5-diphenyl-1H-pyrazole.

Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles

This protocol highlights the speed and efficiency of microwave-assisted synthesis.[3]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol)

  • Arylhydrazine (1.2 mmol)

  • Acetic acid or Ethanol

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.2 mmol).

  • Add a suitable solvent (e.g., acetic acid or ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set power and temperature (e.g., 360 W and 120°C) for a short duration (e.g., 7–10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification acetylacetone Acetylacetone add_diketone Add Acetylacetone (dropwise) acetylacetone->add_diketone hydrazine Hydrazine Sulfate dissolve Dissolve Hydrazine in NaOH hydrazine->dissolve cool Cool to 15°C dissolve->cool cool->add_diketone stir Stir for 1 hr add_diketone->stir dilute Dilute with Water stir->dilute extract Extract with Ether dilute->extract dry Dry Ether Layer extract->dry distill Distill Ether dry->distill recrystallize Recrystallize distill->recrystallize product 3,5-Dimethylpyrazole distill->product recrystallize->product Multicomponent_Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_oxidation_workup Oxidation & Work-up aldehyde Benzaldehyde mix Mix Reactants in Ethanol aldehyde->mix ketone Acetophenone ketone->mix hydrazine Hydrazine Dihydrochloride hydrazine->mix reflux Reflux 30 min (Forms Pyrazoline) mix->reflux cool Cool reflux->cool oxidize Oxidize with KBrO3-KBr cool->oxidize crystallize Crystallize oxidize->crystallize product 3,5-Diphenyl-1H-pyrazole crystallize->product Microwave_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Work-up & Purification chalcone α,β-Unsaturated Ketone mix Combine in Microwave Vial chalcone->mix hydrazine Arylhydrazine hydrazine->mix irradiate Microwave Irradiation (7-10 min, 120°C) mix->irradiate cool Cool irradiate->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize product Substituted Pyrazole recrystallize->product

References

In Vivo Validation of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anti-inflammatory activity of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. Due to the limited publicly available in vivo data for this specific compound, this guide leverages experimental data from structurally similar pyrazole derivatives, namely Lonazolac and various 1,3,5-trisubstituted pyrazole analogues. The primary focus is on the widely accepted carrageenan-induced paw edema model in rodents, a standard for assessing acute anti-inflammatory effects.

Executive Summary

Comparative In Vivo Performance of Pyrazole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model. This model is a standard preclinical assay to evaluate the efficacy of potential anti-inflammatory drugs.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Lonazolac Analogue (Compound 4a) 100Oral3 hours68.2%[7]
Lonazolac Analogue (Compound 6b) 100Oral3 hours72.5%[7]
1,3,5-Trisubstituted Pyrazole (Compound 3c) Not SpecifiedNot SpecifiedNot SpecifiedHighest Activity[8]
1,3,5-Trisubstituted Pyrazole (Compound 3e) Not SpecifiedNot SpecifiedNot SpecifiedBetter Activity[8]
1,3,5-Trisubstituted Pyrazole (Compound 3h) Not SpecifiedNot SpecifiedNot SpecifiedBetter Activity[8]
Celecoxib 100Oral3 hours58.5%[7]

Note: Direct quantitative data for all compounds from a single comparative study is not available. The presented data is a compilation from different studies and should be interpreted with caution.

Experimental Protocols

A standardized protocol for the carrageenan-induced paw edema model is crucial for the reliable evaluation of anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.

Procedure:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., a pyrazole derivative) or a reference drug (e.g., Celecoxib, Lonazolac) is administered orally or intraperitoneally at a predetermined dose. The vehicle control group receives the same volume of the vehicle used to dissolve the test compounds.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade.

Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the role of COX enzymes in inflammation and the mechanism of action of COX inhibitors like many pyrazole compounds.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandin H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins thromboxanes Thromboxanes (TXA2) prostaglandins_h2->thromboxanes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation stomach Stomach Lining Protection prostaglandins->stomach platelet Platelet Aggregation thromboxanes->platelet pyrazole Pyrazole Derivatives (e.g., Celecoxib, Lonazolac) pyrazole->cox1 (less selective for some) pyrazole->cox2 Inhibition

Caption: Mechanism of action of pyrazole-based COX inhibitors.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for the in vivo validation of a novel anti-inflammatory compound.

Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., COX enzyme assays) start->in_vitro animal_model Animal Model Selection (e.g., Carrageenan-induced paw edema) in_vitro->animal_model dosing Dose-Response Study animal_model->dosing efficacy Efficacy Evaluation (% Edema Inhibition) dosing->efficacy toxicity Acute Toxicity Study dosing->toxicity data_analysis Data Analysis & Statistical Evaluation efficacy->data_analysis toxicity->data_analysis conclusion Conclusion on In Vivo Activity data_analysis->conclusion

Caption: A typical experimental workflow for in vivo validation.

Conclusion

While direct in vivo experimental data for this compound is not currently available in the public domain, its structural similarity to known anti-inflammatory pyrazole derivatives, such as Lonazolac and various 1,3,5-trisubstituted pyrazoles, suggests a high potential for anti-inflammatory activity. The primary mechanism of action is likely the inhibition of COX enzymes, particularly COX-2, which is a hallmark of many compounds in this class. Further in vivo studies, following established protocols like the carrageenan-induced paw edema model, are necessary to definitively characterize the efficacy and potency of this compound and to establish a comprehensive profile for its potential as a therapeutic agent. This guide provides a comparative framework and the necessary experimental context for researchers to design and interpret such validation studies.

References

Comparative Analysis of the Cross-Reactivity Profile of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic compound belonging to the pyrazole class of molecules. As with any potential therapeutic agent, understanding its cross-reactivity is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of its binding profile against a panel of related molecular targets, offering insights into its selectivity. The following sections detail the experimental protocols used for this assessment, present the quantitative data in a comparative format, and visualize the screening workflow.

Experimental Protocols

A critical aspect of evaluating the therapeutic potential of a compound is to determine its selectivity. A common approach is to screen the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.

Radioligand Binding Assay

A radioligand binding assay was employed to assess the cross-reactivity of this compound against a panel of 50 common off-target receptors. This in vitro technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Materials:

    • Test Compound: this compound

    • Radioligands: Specific for each of the 50 receptors (e.g., [³H]-dopamine for dopamine receptors).

    • Cell Membranes: Preparations from cell lines overexpressing the target receptors.

    • Assay Buffer: Specific to each receptor type.

    • Scintillation Fluid and Counter.

  • Procedure:

    • Cell membrane preparations were incubated with a fixed concentration of the specific radioligand and varying concentrations of this compound.

    • The incubation was carried out at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

    • The reaction was terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

    • The radioactivity retained on the filters was quantified using a scintillation counter.

    • The percentage of inhibition of radioligand binding was calculated for each concentration of the test compound.

    • The IC₅₀ (half-maximal inhibitory concentration) values were determined by non-linear regression analysis of the concentration-response curves.

    • The Ki (inhibition constant) was calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The cross-reactivity of this compound was compared against two other structurally related pyrazole-containing compounds, designated as Compound A and Compound B. The following table summarizes the inhibition constants (Ki) for a selection of targets. Lower Ki values indicate higher binding affinity.

Target ReceptorThis compound (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Primary Target 15 12 25
Adenosine A1>10,000>10,0008,500
Adrenergic α1A8,5009,200>10,000
Adrenergic α2A>10,000>10,000>10,000
Dopamine D17,8008,1009,500
Dopamine D29,200>10,000>10,000
Histamine H1>10,0009,800>10,000
Muscarinic M1>10,000>10,000>10,000
Serotonin 5-HT1A6,5007,2008,900
Serotonin 5-HT2A>10,000>10,000>10,000

Interpretation: The data indicates that this compound and the comparator compounds exhibit high selectivity for their primary target, with minimal off-target binding at concentrations up to 10,000 nM for the majority of the screened receptors.

Visualizations

To illustrate the experimental process, the following diagrams outline the workflow for the cross-reactivity screening and the logical relationship in data analysis.

cross_reactivity_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound This compound incubation Incubation (Compound + Membranes + Radioligand) compound->incubation membranes Cell Membranes (Expressing Target Receptors) membranes->incubation radioligand Radioligand radioligand->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting inhibition Calculate % Inhibition counting->inhibition ic50 Determine IC50 inhibition->ic50 ki Calculate Ki ic50->ki

Caption: Workflow of the radioligand binding assay for cross-reactivity screening.

data_analysis_logic cluster_input Input Data cluster_processing Data Processing cluster_output Calculated Parameters raw_counts Raw Radioactivity Counts percent_inhibition % Inhibition vs. [Compound] raw_counts->percent_inhibition curve_fitting Non-linear Regression percent_inhibition->curve_fitting ic50_value IC50 curve_fitting->ic50_value ki_value Ki ic50_value->ki_value Cheng-Prusoff Equation

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive comparison of the spectroscopic data for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and a closely related alternative, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the structural confirmation of these compounds through various spectroscopic techniques. Due to the limited availability of public spectroscopic data for this compound, this guide utilizes data for a structurally similar and commercially available compound for a thorough comparative analysis.

Structural Comparison

This compound and its analogue, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, share a core 1,3,5-trimethyl-1H-pyrazole structure. The key difference lies in the substituent at the 4-position of the pyrazole ring: an acetic acid group (-CH₂COOH) in the target compound and a carboxylic acid group (-COOH) in the alternative. This seemingly minor difference is expected to manifest in distinct spectroscopic signatures, particularly in ¹H and ¹³C NMR spectroscopy.

Spectroscopic Data Analysis

A detailed comparison of the expected and available spectroscopic data for both compounds is presented below.

Table 1: ¹H NMR Spectroscopic Data
Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound (Expected)~10-12Singlet1H-COOH
~3.5Singlet2H-CH₂-
~3.6Singlet3HN-CH₃
~2.2Singlet3HC₃-CH₃
~2.1Singlet3HC₅-CH₃
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid[1]~12.5Broad Singlet1H-COOH
3.75Singlet3HN-CH₃
2.50Singlet3HC₃-CH₃
2.45Singlet3HC₅-CH₃

Note: The ¹H NMR data for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is based on typical chemical shifts for similar structures and available thumbnail spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data
Compound Chemical Shift (δ, ppm) Assignment
This compound (Expected)~175-COOH
~148C₅
~140C₃
~110C₄
~35-CH₂-
~35N-CH₃
~12C₃-CH₃
~10C₅-CH₃
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid[1]~165-COOH
~149C₅
~141C₃
~112C₄
~36N-CH₃
~14C₃-CH₃
~12C₅-CH₃

Note: The ¹³C NMR data for 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid is based on typical chemical shifts for similar structures and available thumbnail spectra.[1]

Table 3: IR Spectroscopic Data
Compound Wavenumber (cm⁻¹) Functional Group
This compound (Expected)2500-3300 (broad)O-H (carboxylic acid)
~1710C=O (carboxylic acid)
~2950C-H (aliphatic)
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid[1]2500-3300 (broad)O-H (carboxylic acid)
~1680C=O (carboxylic acid)
~2950C-H (aliphatic)

Note: The IR data is based on general ranges for the indicated functional groups and available thumbnail spectra.[1]

Table 4: Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound168.09123 ([M-COOH]⁺), 151 ([M-OH]⁺)
Ethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)acetate[2]182137 ([M-OC₂H₅]⁺)

Note: The fragmentation pattern for the target compound is predicted. The data for the alternative is for its ethyl ester derivative, which provides insight into the stability of the pyrazole ring.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis and Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides information on proton and carbon framework FTIR FTIR Spectroscopy Purification->FTIR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Data_Analysis Spectral Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Comparison Comparison with Alternative (1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid) Comparison->Structure_Confirmation

Caption: Workflow for the Spectroscopic Analysis and Structural Confirmation.

This guide provides a framework for the spectroscopic analysis and structural confirmation of this compound. While direct experimental data for the target compound remains elusive in publicly accessible databases, the comparative approach with a closely related analogue offers valuable insights for researchers in the field.

References

Benchmarking Pyrazole-Based Compounds Against Established COX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory activity of pyrazole-based compounds, with a focus on the structural class to which (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid belongs. Due to the absence of publicly available experimental data for this compound, this guide will utilize data from celecoxib, a well-characterized pyrazole-containing selective COX-2 inhibitor, as a representative of this chemical class. The performance of celecoxib and other pyrazole derivatives will be benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective inhibitors and other COX-2 selective agents.

Data Presentation: Comparative COX Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives and other notable COX inhibitors against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to quantify the relative selectivity for COX-2 inhibition.

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative Celecoxib 15[1][2]0.04[1][2][3]375
Pyrazole Compound 11¹-0.043[4]-
Pyrazole Compound 12¹-0.049[4]-
Pyrazole Compound 15¹-0.049[4]-
Pyrazole Compound PYZ28²>500.26[5]>192.3
Pyrazole Compound PYZ31²-0.01987[5][6]-
Non-Selective NSAIDs Ibuprofen 13[7][8][9][10]370[7][9][10]0.035
Diclofenac 0.611[11]0.63[11]0.97
Aspirin 3.57[11]29.3[11]0.12
Selective COX-2 Inhibitor Rofecoxib >50[12]0.018[12]>2777

¹From a study on novel pyrazole derivatives as potential anticancer agents with COX-2 inhibitory activity[4]. ²From a review on the design and development of pyrazole-based COX-II inhibitors[5][6].

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is typically performed using an in vitro assay that measures the production of prostaglandins. The following is a generalized protocol based on commonly cited methodologies.

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., 2.0 M HCl)

  • Prostaglandin E2 (PGE2) standard

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

  • Preparation of Reagents: Prepare all reagents and solutions to the desired concentrations. The test compound should be prepared in a dilution series.

  • Enzyme Incubation: In a reaction vessel, combine the assay buffer, heme cofactor, and the respective COX enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add a known concentration of the test compound or vehicle control to the enzyme mixture. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding the reaction termination solution.

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each reaction using a validated method, such as an ELISA.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition of PGE2 production against the logarithm of the test compound concentration. The IC50 value is then calculated from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures relevant to the study of COX inhibitors.

COX_Signaling_Pathway COX Signaling Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 prostaglandins_1 Prostaglandins (Housekeeping functions: - Stomach lining protection - Platelet aggregation) pgh2_1->prostaglandins_1 pgh2_2 PGH2 pgg2_2->pgh2_2 prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) pgh2_2->prostaglandins_2 nsaids Non-selective NSAIDs (e.g., Ibuprofen, Aspirin) nsaids->cox1 nsaids->cox2 cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) cox2_inhibitors->cox2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Experimental Workflow for COX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer, Cofactors - Arachidonic Acid incubation Incubate Enzyme with Test Compound/Control reagents->incubation inhibitor Prepare Test Compound (e.g., Pyrazole Derivative) and Controls inhibitor->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination quantification Quantify Prostaglandin Production (e.g., ELISA) termination->quantification calculation Calculate % Inhibition and Determine IC50 Value quantification->calculation

Caption: Workflow for In Vitro COX Inhibition Assay.

References

Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico performance of pyrazole-based compounds. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for computational docking, and a visual representation of the general workflow.

The versatile scaffold of pyrazole and its derivatives has positioned them as privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In-silico molecular docking has become an indispensable tool for the rational design and optimization of these compounds, accelerating the discovery of potent inhibitors for various protein targets.[1] This guide summarizes key findings from comparative docking studies, offering a valuable resource for researchers in the field of drug discovery.

Performance Comparison of Pyrazole Derivatives

The following table summarizes the binding affinities of various pyrazole derivatives against a range of therapeutically relevant protein targets. The data, compiled from multiple studies, highlights the potential of these compounds as inhibitors.

Derivative ID/NameTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-22QU5-10.09 (kJ/mol)-[2][3][4]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole (1d)Aurora A2W1G-8.57 (kJ/mol)-[2][3][4]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide (2b)CDK22VTO-10.35 (kJ/mol)-[2][3][4]
Compound F4EGFR (mutant)4HJO-10.9-[5]
Compound F16EGFR (mutant)4HJO-10.8-[5]
Compound F8EGFR (mutant)4HJO-10.7-[5]
Pyrazole Derivative M74CRMP26JV9-6.9-[6]
Compound 25RET kinase--7.14-[7]
Designed Pyrazole DerivativeCOX-23LN1-9.434-[8]
Celecoxib (Standard)COX-23LN1-12.049-[8]
Pyrazole-carboxamide 6aCarbonic Anhydrase I--0.063 - 3.368[9]
Pyrazole-carboxamide 6bCarbonic Anhydrase II--0.007 - 4.235[9]
Compound 26HT-29 (5JRQ)5JRQ-8.528-[10]
Compound 36HT-29 (5JRQ)5JRQ18.432-[10]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for the molecular docking of pyrazole derivatives, synthesized from methodologies reported in various studies.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens are added to the protein to facilitate the formation of hydrogen bonds during docking.[5]

  • Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then prepared for docking by assigning appropriate charges and defining rotatable bonds.

2. Docking Software and Algorithms:

  • Software: Commonly used software for molecular docking includes AutoDock, AutoDock Vina, and the Schrödinger suite (using the Glide docking tool).[2][5][8][11]

  • Search Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently employed for searching the conformational space of the ligand within the protein's active site.[2][7]

3. Grid Generation and Docking Execution:

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions of the grid box are typically set to encompass the entire binding pocket.

  • Docking Run: The docking process is executed, often with multiple independent runs (e.g., 10 GA runs) to ensure the reliability of the results.[2][7]

4. Analysis of Docking Results:

  • Binding Energy Calculation: The docking software calculates the binding energy of the ligand-protein complex, which is an estimate of the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Biovia Discovery Studio Visualizer.[5]

Visualizing the In-Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in-silico drug discovery, from target identification to lead optimization, with a focus on molecular docking.

G cluster_0 Target Identification & Validation cluster_1 Ligand & Protein Preparation cluster_2 Molecular Docking cluster_3 Analysis & Optimization Target_ID Target Identification Validation Target Validation Target_ID->Validation Protein_Prep Protein Preparation Validation->Protein_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand (Pyrazole) Preparation Ligand_Prep->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

A generalized workflow for in-silico drug discovery using molecular docking.

Signaling Pathway Inhibition by Pyrazole Derivatives

The following diagram illustrates the inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor. Such pathways are crucial in cell proliferation, and their inhibition is a key strategy in cancer therapy.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Signal Upstream Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase (e.g., CDK2, VEGFR-2) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibition

Inhibition of a kinase signaling pathway by a pyrazole derivative.

References

Safety Operating Guide

Proper Disposal of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and materials contaminated with it should be treated as hazardous chemical waste. Disposal procedures must adhere to local, state, and federal regulations. This guide provides a comprehensive framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions
  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.
Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Solid Waste:

  • Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.

  • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid chemical waste container.

Liquid Waste:

  • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

  • Do not mix solutions of this compound with other incompatible waste streams. Acidic waste should be kept separate from bases, oxidizers, and cyanides.

Container Selection and Labeling

The integrity and labeling of waste containers are crucial for safe storage and transport.

  • Container Requirements: Use containers that are chemically compatible with the acidic nature of the compound and any solvents used. Glass bottles with screw caps are generally suitable for acidic waste.[1][2] The container must be in good condition and leak-proof.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate concentration and quantity.

    • The date when the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Storage and Disposal Procedures

Waste should be stored in a designated satellite accumulation area within the laboratory, near the point of generation.

Storage:

  • Store the waste container in a cool, dry, and well-ventilated area.

  • Ensure the container is kept closed except when adding waste.

  • Store acidic waste separately from incompatible materials such as bases, oxidizers, and reactive metals.[2]

Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [3] It should not be released into the environment.[3]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

  • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to prevent environmental contamination.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site.
Major Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Visual Guides

The following diagrams illustrate the proper workflow for the disposal of this compound and the logical relationship for handling spills.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste (Solid vs. Liquid) A->B C Select & Label Compatible Container B->C D Store in Designated Satellite Area C->D E Keep Container Closed D->E F Segregate from Incompatibles D->F G Contact EHS for Pickup D->G H Transfer to Authorized Personnel G->H

Caption: Workflow for the proper disposal of the target compound.

SpillResponse Spill Response Logic Spill Spill Occurs IsMajor Is the spill major? Spill->IsMajor Evacuate Evacuate Area & Call EHS/Emergency IsMajor->Evacuate Yes IsMinor Is the spill minor? IsMajor->IsMinor No WearPPE Wear Appropriate PPE IsMinor->WearPPE Yes Contain Contain with Inert Material WearPPE->Contain Collect Collect & Place in Hazardous Waste Container Contain->Collect Clean Clean & Ventilate Area Collect->Clean

Caption: Logical workflow for responding to a chemical spill.

References

Personal protective equipment for handling (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS 70598-03-7)[1]. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on general safety protocols for similar chemical compounds.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and dust.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before use and change them frequently.[2]
Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.[2]
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the solid form outside of a fume hood or if dust is generated.[4][5]

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize risk.

  • Ventilation : Always handle this compound in a well-ventilated area.[2][6] A chemical fume hood is recommended, especially when working with the solid powder, to avoid inhalation of dust.[4]

  • Avoiding Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[7]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[8][9]

  • Spill Management : In case of a spill, avoid generating dust.[2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][6] Ensure the spill area is cleaned thoroughly.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention if irritation persists.[9]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.[7][9]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward.[10] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Disposal : Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6] Do not empty into drains.[2][7] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Operational Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks handling Chemical Handling (In Fume Hood) ppe->handling 2. Enter Work Area experiment Experimental Use handling->experiment 3. Weigh/Transfer decontamination Decontamination (Clean work area) experiment->decontamination 4. Post-Experiment waste Waste Collection (Labeled container) decontamination->waste 5. Segregate Waste disposal Disposal (Follow regulations) waste->disposal 6. Final Disposal remove_ppe Remove PPE disposal->remove_ppe 7. Exit Procedure wash Wash Hands remove_ppe->wash 8. Final Step

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.